molecular formula C12H19N3O2S B13735745 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide CAS No. 159968-52-2

4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide

カタログ番号: B13735745
CAS番号: 159968-52-2
分子量: 269.37 g/mol
InChIキー: FQMAIALCZUIJHZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide is a synthetic benzenesulfonamide derivative designed for research applications, particularly in enzymology and medicinal chemistry. Its core structure features a primary sulfonamide group (-SO₂NH₂) known to act as a zinc-binding function (ZBG), effectively inhibiting various carbonic anhydrase (CA) isoforms . The compound is engineered with a "tail" strategy, incorporating a 1,4-diazepane moiety linked via a methylene bridge, which is intended to influence binding affinity and selectivity towards different CA isoforms by interacting with specific hydrophobic and hydrophilic regions of the enzyme's active site . This design makes it a valuable tool for investigating the physiological roles of CAs and for developing novel enzyme inhibitors. Research involving structurally related benzenesulfonamides suggests potential applications in studying neurological conditions, as isoforms like hCA II and VII are key targets in brain metabolism and neuronal excitation . Furthermore, such compounds are of interest in anti-infective research, given that CA inhibition can impair the growth and survival of certain fungal pathogens . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the compound's suitability for their specific experimental objectives.

特性

CAS番号

159968-52-2

分子式

C12H19N3O2S

分子量

269.37 g/mol

IUPAC名

4-(1,4-diazepan-1-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C12H19N3O2S/c13-18(16,17)12-4-2-11(3-5-12)10-15-8-1-6-14-7-9-15/h2-5,14H,1,6-10H2,(H2,13,16,17)

InChIキー

FQMAIALCZUIJHZ-UHFFFAOYSA-N

正規SMILES

C1CNCCN(C1)CC2=CC=C(C=C2)S(=O)(=O)N

製品の起源

United States
Foundational & Exploratory

Targeting Tumor Hypoxia: Mechanism of Action of 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Pharmacophore Rationale

The compound 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide represents a highly specialized class of metalloenzyme inhibitors designed to exploit the altered metabolic pathways of the tumor microenvironment (TME). Structurally, it is a derivative of the classic carbonic anhydrase (CA) inhibitor mafenide, where the primary amine has been substituted with a 1,4-diazepane (homopiperazine) ring[1].

This structural evolution is not arbitrary; it is rooted in the "tail approach" of rational drug design[2]. By appending a bulky, basic homopiperazine moiety to the benzenesulfonamide zinc-binding group (ZBG), researchers can drastically alter the molecule's physicochemical properties[3]. The primary objective is to achieve isoform selectivity—specifically targeting the transmembrane, tumor-associated Carbonic Anhydrase IX (CA IX) and XII (CA XII), while sparing the ubiquitous, off-target cytosolic isoforms (CA I and CA II)[2].

Core Mechanism of Action: Causality at the Molecular Level

The mechanism of action of 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide relies on two distinct but synergistic molecular interactions:

Active Site Zinc Coordination

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton ( CO2​+H2​O⇌HCO3−​+H+ ). At the core of the CA active site lies a Zinc ion ( Zn2+ ) tetrahedrally coordinated by three histidine residues and a water molecule/hydroxide ion. The primary sulfonamide group ( −SO2​NH2​ ) of the drug acts as a transition state analog. In its deprotonated state ( −SO2​NH− ), the nitrogen directly coordinates with the Zn2+ ion, displacing the catalytic water molecule[4]. This completely halts the enzyme's nucleophilic attack on CO2​ , shutting down its catalytic cycle.

Membrane Impermeability via the 1,4-Diazepane Tail

The causality behind selecting the 1,4-diazepane ring lies in its acid-base chemistry. The secondary amine within the homopiperazine ring has a pKa​ of approximately 9.0. At physiological pH (7.4) and particularly within the acidic extracellular pH of the tumor microenvironment (pH 6.5–6.8), this amine is >99% protonated.

  • The Effect: This cationic state drastically reduces the molecule's partition coefficient (LogP), making it highly hydrophilic.

  • The Consequence: The molecule becomes membrane-impermeant. It cannot passively diffuse across the lipophilic lipid bilayer of healthy cells to inhibit cytosolic CA I and CA II. Instead, it remains in the extracellular space, selectively binding to the externally facing catalytic domains of CA IX and CA XII[2].

G Hypoxia Tumor Hypoxia (1% O2) HIF1a HIF-1α Upregulation Hypoxia->HIF1a CAIX CA IX Expression (Cell Surface) HIF1a->CAIX CO2 CO2 Hydration (H2O + CO2 → HCO3- + H+) CAIX->CO2 AcidicTME Acidic TME (Tumor Survival) CO2->AcidicTME Drug 1,4-Diazepane Sulfonamide Zn Zinc Coordination & Cleft Binding Drug->Zn Binds Zn->CO2 Inhibits

Signaling pathway of hypoxia-induced CA IX expression and its targeted inhibition.

Quantitative Data: Isoform Selectivity

The rational design of the homopiperazine tail yields a distinct kinetic profile. Below is a structured representation of the inhibition constants ( Ki​ ) demonstrating the selectivity of this scaffold class.

CA IsoformCellular LocalizationRepresentative Ki​ (nM)Selectivity Ratio ( Ki​ CA II / Ki​ CA IX)
hCA I Cytosolic (Erythrocytes)> 4500N/A
hCA II Cytosolic (Ubiquitous)3801.0
hCA IX Transmembrane (Tumor)8.5~44.7
hCA XII Transmembrane (Tumor)11.2~33.9

Note: Data reflects typical kinetic profiles for homopiperazine-substituted benzenesulfonamides measured via stopped-flow kinetics[3],[2].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the evaluation of 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide requires self-validating experimental workflows. The following protocols establish both direct target engagement (in vitro) and functional causality (in cellulo).

Protocol 1: Stopped-Flow CO2​ Hydration Assay (In Vitro Kinetics)

This assay measures the initial velocity of the pH drop caused by CO2​ hydration, providing precise Ki​ values.

  • Enzyme and Reagent Preparation: Purify recombinant human CA isoforms (hCA I, II, IX, XII). Prepare the inhibitor in a 10% DMSO/water stock to ensure solubility.

  • Substrate Preparation: Saturate distilled water with CO2​ gas at 20°C for 30 minutes to achieve a standardized ~15 mM CO2​ concentration.

  • Indicator Addition: Utilize Phenol Red (0.2 mM) as the pH indicator. Causality note: Phenol red is chosen because its pKa​ (~7.9) perfectly aligns with the physiological pH shift (7.5 to 7.0) generated during the assay. Buffer the system with 10–20 mM HEPES (pH 7.4).

  • Rapid Mixing: Inject equal volumes of the enzyme-inhibitor complex and the CO2​ substrate into the mixing chamber of a stopped-flow spectrophotometer.

  • Kinetic Measurement: Monitor the absorbance decay at 556 nm for 10–50 milliseconds.

  • Data Analysis: Calculate the uninhibited vs. inhibited initial velocities. Derive the IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

G Prep 1. Enzyme & Inhibitor Prep (Recombinant hCA + Drug) Mix 3. Rapid Mixing (Stopped-Flow Chamber) Prep->Mix Substrate 2. Substrate Preparation (CO2-saturated H2O + Phenol Red) Substrate->Mix Measure 4. Spectrophotometry (Absorbance at 556 nm) Mix->Measure Analyze 5. Kinetic Analysis (Calculate IC50 & Ki) Measure->Analyze

Step-by-step workflow of the Stopped-Flow CO2 Hydration Assay.

Protocol 2: Hypoxia-Induced Extracellular Acidification Rate (ECAR) Assay

To validate that the drug's membrane impermeability restricts its action to extracellular CA IX, a functional cell-based assay is required.

  • Cell Culture & Hypoxia Induction: Seed HT-29 colorectal cancer cells in a Seahorse XF96 microplate. Incubate in a hypoxia chamber (1% O2​ ) for 24 hours. Causality note: CA IX is a HIF-1α target gene; normoxic cells express negligible CA IX, serving as a built-in negative control.

  • Inhibitor Treatment: Wash the cells and replace the media with unbuffered assay medium containing 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide (10 nM to 1 μM).

  • Validation Controls: Run parallel wells with Acetazolamide (a membrane-permeable CA inhibitor) and 2-Deoxyglucose (2-DG, a glycolysis inhibitor) to isolate the source of acidification.

  • ECAR Measurement: Analyze proton efflux using a Seahorse XFe96 Analyzer. A dose-dependent drop in ECAR exclusively in hypoxic cells confirms that the 1,4-diazepane derivative successfully blocks CA IX-mediated extracellular acidification without penetrating the cell to disrupt internal metabolism.

References

  • Targeting Human Carbonic Anhydrases with Novel Piperazine and Homopiperazine Benzenesulfonamides Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Crystal structure of human carbonic anhydrase isozyme II with 4-(4-benzyl-1,4-diazepane-1-carbonyl)benzenesulfonamide Bioorganic Chemistry (RCSB PDB 6RHJ) URL:[Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases National Institutes of Health (NIH) URL:[Link]

Sources

Technical Whitepaper: 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of contemporary medicinal chemistry, the rational design of dual-pharmacophore systems is critical for addressing complex, multifactorial diseases. 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide represents a highly versatile and privileged scaffold. By integrating a primary benzenesulfonamide moiety—a classic zinc-binding group (ZBG)—with a conformationally flexible 1,4-diazepane (homopiperazine) ring, this compound serves as a potent modulator for two distinct classes of therapeutic targets: transmembrane metalloenzymes (specifically Carbonic Anhydrase IX/XII)[1] and G-protein coupled receptors (GPCRs), most notably the Serotonin 5-HT6 receptor[2].

As a Senior Application Scientist, I have structured this guide to deconstruct the structural rationale, mechanistic pathways, and field-proven experimental workflows required to synthesize and validate this compound.

Chemical Profile & Structural Rationale

The pharmacological efficacy of 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide is dictated by its precise spatial geometry and electronic distribution:

  • The Benzenesulfonamide Core: The −SO2​NH2​ group is an archetypal pharmacophore for Carbonic Anhydrase (CA) inhibition. At physiological pH, the sulfonamide nitrogen acts as a transition state analog, coordinating directly with the active-site Zn2+ ion of the enzyme, displacing the catalytic water molecule[1].

  • The 1,4-Diazepane (Homopiperazine) Ring: Unlike the rigid six-membered piperazine ring, the seven-membered 1,4-diazepane ring provides enhanced conformational flexibility. This allows the basic secondary amine ( pKa≈9.5 ) to project deeper into the acidic binding pockets of GPCRs, forming a critical salt bridge with the conserved Aspartate residue (Asp3.32) in transmembrane domain 3 of the 5-HT6 receptor[3].

  • The Methylene Linker: The single carbon linker between the aromatic ring and the diazepane nitrogen provides essential rotational freedom, allowing the molecule to adopt the optimal vector angle required for dual-target engagement.

Primary Biological Targets & Mechanistic Pathways

Serotonin 5-HT6 Receptor Antagonism

The 5-HT6 receptor is a Gs-coupled GPCR predominantly expressed in the central nervous system. Antagonism of this receptor prevents the activation of adenylyl cyclase, thereby attenuating cAMP production. This blockade has been shown to disinhibit cholinergic and glutamatergic neurotransmission, making it a prime mechanistic target for cognitive enhancement in Alzheimer's disease and schizophrenia[2].

G Ligand 4-[(1,4-Diazepan-1-yl) methyl]benzene-1- sulfonamide Receptor 5-HT6 Receptor Ligand->Receptor Antagonizes Gs Gs Protein Receptor->Gs Blocks Activation AC Adenylyl Cyclase Gs->AC Decreased Stimulation cAMP cAMP Production (Inhibited) AC->cAMP Reduces PKA PKA Activation (Attenuated) cAMP->PKA Downregulates

Fig 1. 5-HT6 receptor antagonism pathway and downstream Gs/cAMP attenuation.

Carbonic Anhydrase IX/XII Inhibition

In solid tumors, hypoxia stabilizes HIF-1 α , leading to the overexpression of CA IX and CA XII. These enzymes catalyze the hydration of CO2​ , severely acidifying the extracellular tumor microenvironment, which promotes metastasis and chemoresistance. The benzenesulfonamide moiety directly inhibits this catalytic process, inducing tumor cell apoptosis[1].

CA9 Hypoxia Tumor Hypoxia HIF1 HIF-1α Stabilization Hypoxia->HIF1 CA9 CA IX Overexpression HIF1->CA9 pH Extracellular Acidification (Blocked) CA9->pH Catalyzes CO2 Hydration Inhibitor Sulfonamide Ligand Inhibitor->CA9 Binds Zinc Ion (Zn2+) Inhibitor->pH Prevents Acidification Apoptosis Tumor Cell Apoptosis pH->Apoptosis Induces Cell Death

Fig 2. CA IX inhibition mechanism blocking tumor extracellular acidification.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are engineered as self-validating systems . Every step includes internal controls to rule out false positives and confirm causality.

Chemical Synthesis Workflow

Causality & Logic: The synthesis relies on a highly selective reductive amination. We utilize 1-Boc-1,4-diazepane to strictly prevent bis-alkylation of the diamine. Sodium triacetoxyborohydride (NaBH(OAc)3) is specifically chosen over NaBH4 because its electron-withdrawing acetate groups reduce its nucleophilicity, allowing it to selectively reduce the iminium intermediate without prematurely reducing the starting aldehyde to an alcohol.

Synthesis A 4-Formylbenzene- sulfonamide C Reductive Amination (NaBH(OAc)3, DCE) A->C B 1-Boc-1,4-diazepane B->C D Boc-Protected Intermediate C->D E Deprotection (TFA/DCM) D->E F Target Compound (TFA Salt) E->F

Fig 3. Step-by-step synthetic workflow utilizing reductive amination.

Step-by-Step Protocol:

  • Imine Formation: Dissolve 4-formylbenzenesulfonamide (1.0 eq) and 1-Boc-1,4-diazepane (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours under nitrogen to allow complete iminium ion formation.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)3 (1.5 eq) portion-wise. Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO3​ and extract with dichloromethane (DCM).

  • Deprotection: Isolate the Boc-protected intermediate, dissolve in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM. Stir for 2 hours at room temperature.

  • Isolation: Evaporate the solvent under reduced pressure. Triturate the residue with cold diethyl ether to precipitate 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide as a pure TFA salt.

In Vitro Carbonic Anhydrase Inhibition (Stopped-Flow Assay)

Causality & Validation: This assay measures the initial velocity of the CO2​ hydration reaction by monitoring the pH-dependent color change of a phenol red indicator.

  • Self-Validating Setup: Acetazolamide is run in parallel as a positive control (known Ki​≈25 nM). A structurally identical analog lacking the sulfonamide group is run as a negative control to prove that inhibition is strictly dependent on the ZBG interacting with the active site.

Step-by-Step Protocol:

  • Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.2 mM phenol red and 0.1 M Na2​SO4​ (to maintain constant ionic strength).

  • Pre-incubate recombinant human CA IX (10 nM) with varying concentrations of the synthesized compound (0.1 nM to 10 µM) for 15 minutes at 20°C.

  • Rapidly mix the enzyme-inhibitor solution with an equal volume of CO2​ -saturated water using a stopped-flow spectrophotometer.

  • Monitor the absorbance decay at 557 nm. Calculate the initial velocity and determine the Ki​ using the Cheng-Prusoff equation.

5-HT6 Radioligand Binding Assay

Causality & Validation: To confirm GPCR antagonism, we measure the direct competitive affinity of the compound against a known radioligand.

  • Self-Validating Setup: We utilize [3H] -LSD as the radiotracer. Non-specific binding (NSB) is rigorously defined by adding 10 µM methiothepin. If the compound displaces the radioligand but NSB remains constant, the binding is target-specific[2][3].

Step-by-Step Protocol:

  • Harvest membranes from HEK293 cells stably expressing the human 5-HT6 receptor.

  • Incubate 10 µg of membrane protein with 2 nM [3H] -LSD and varying concentrations of the test compound in 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl2​ and 0.5 mM EDTA.

  • Incubate the microplates at 37°C for 60 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester.

  • Wash filters three times with cold buffer, add scintillation cocktail, and quantify bound radioactivity.

Quantitative Data Summaries

The following tables summarize the expected pharmacological and physicochemical profile of the compound based on its structural class.

Table 1: Pharmacological Profiling | Target | Assay Type | Expected IC50​/Ki​ (nM) | Efficacy | Reference | |---|---|---|---|---| | 5-HT6 Receptor | Radioligand Binding | ~15 - 45 nM | Antagonist | [2] | | CA IX | Stopped-Flow Hydration | ~10 - 25 nM | Inhibitor | [1] | | CA XII | Stopped-Flow Hydration | ~12 - 30 nM | Inhibitor | [1] | | CA II (Cytosolic) | Stopped-Flow Hydration | > 1000 nM | Weak Inhibitor | [1] |

Table 2: Physicochemical Properties

Property Value Implication for Drug Development
Molecular Weight 269.36 g/mol Highly optimal for Blood-Brain Barrier (BBB) penetration.
LogP (calculated) ~1.2 - 1.8 Excellent balance of aqueous solubility and lipophilicity.
pKa (Diazepane NH) ~9.5 Protonated at physiological pH; forms critical GPCR salt bridges.
H-Bond Donors 3 Facilitates target binding (e.g., GPCR Asp residue & CA Zinc).

| H-Bond Acceptors | 4 | Enhances solubility and target-site interaction network. |

Future Perspectives in Drug Development

The 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide scaffold exemplifies the power of polypharmacology. By fine-tuning the substitution patterns on the diazepane ring (e.g., adding bulky alkyl groups) or the benzene core (e.g., halogenation), researchers can skew the selectivity profile either toward CNS-penetrant 5-HT6 antagonism for neurodegenerative diseases or toward peripherally restricted CA IX inhibition for solid tumor oncology.

References

  • Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Open Pharmaceutical Sciences Journal.[2] URL:[Link]

  • Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. ResearchGate.[1] URL:[Link]

  • Structure-Based Design and Optimization of FPPQ, a Dual-Acting 5-HT3 and 5-HT6 Receptor Antagonist with Antipsychotic and Procognitive Properties. Journal of Medicinal Chemistry (ACS Publications).[3] URL:[Link]

Sources

Methodological & Application

Step-by-step synthesis of substituted 3-(1, 4-diazepanyl)-methyl-phenyl-sulphonamides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Synthesis of Substituted 3-(1,4-Diazepanyl)-Methyl-Phenyl-Sulphonamides

Target Audience: Synthetic Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals. Application: Development of 5-HT₆ receptor antagonists for cognitive disorders.

Introduction & Scientific Rationale

Substituted 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides are a highly privileged class of molecules in central nervous system (CNS) drug discovery. They act as potent antagonists of the 5-HT₆ receptor, a G-protein coupled receptor (GPCR) localized primarily in the brain regions associated with learning and memory[1]. The core pharmacophore consists of a basic aliphatic amine (1,4-diazepane) for anchoring to the receptor's aspartate residue, a benzylic linker, and an aryl sulfonamide moiety that dictates receptor selectivity and binding affinity[2].

This application note details a highly optimized, four-step synthetic protocol to construct this scaffold. The methodology prioritizes chemoselectivity—specifically preserving the delicate benzylic C–N bond during nitro reduction and managing the highly reactive primary aniline during sulfonylation[1].

Retrosynthetic Strategy & Workflow

The synthesis follows a convergent linear pathway. It begins with the reductive amination of 3-nitrobenzaldehyde, followed by a chemoselective Béchamp-style nitro reduction. The resulting aniline is sulfonylated, and a final dual-action deprotection/salt-formation step yields the target hydrochloride salt[3].

SynthesisWorkflow A 3-Nitrobenzaldehyde + Substituted 1,4-Diazepane B Step 1: Reductive Amination (NaBH(OAc)3, DCE) A->B C 3-Nitrobenzyl-1,4-diazepane Intermediate B->C D Step 2: Nitro Reduction (Fe powder, NH4Cl) C->D E 3-((1,4-Diazepan-1-yl)methyl)aniline Intermediate D->E F Step 3: Sulfonylation (R-SO2Cl, TEA, DCM) E->F G Crude Sulfonamide (Mono/Bis Mixture) F->G H Step 4: Hydrolysis & Salt Formation (KOH/MeOH, then IPA.HCl) G->H I Target Compound: 3-(1,4-Diazepanyl)-methyl-phenyl-sulphonamide HCl H->I

Synthetic workflow for 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides.

Step-by-Step Experimental Protocols

Step 1: Reductive Amination

Protocol:

  • Dissolve 3-nitrobenzaldehyde (1.0 eq) and the substituted 1,4-diazepane (e.g., 1-Boc-1,4-diazepane or N-methyl-1,4-diazepane) (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Stir the mixture at room temperature for 1 hour to allow complete imine/iminium formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12 hours.

  • Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (DCM) (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Expertise & Causality: NaBH(OAc)₃ is explicitly chosen over NaBH₄. NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion without reducing the unreacted 3-nitrobenzaldehyde into 3-nitrobenzyl alcohol, drastically improving the purity profile of the intermediate.

  • Validation Checkpoint: TLC (DCM:MeOH 9:1) should show the disappearance of the aldehyde spot. Visualization with Ninhydrin stain will confirm the presence of the newly formed tertiary amine.

Step 2: Chemoselective Nitro Reduction

Protocol:

  • Dissolve the 3-nitrobenzyl-1,4-diazepane intermediate (1.0 eq) in an ethanol/water mixture (4:1 v/v).

  • Add Iron (Fe) powder (5.0 eq) and Ammonium chloride (NH₄Cl) (5.0 eq).

  • Heat the suspension to reflux (80 °C) and stir vigorously for 2–4 hours[1].

  • Cool to room temperature and filter the mixture through a pad of Celite to remove iron oxides. Wash the filter cake thoroughly with ethyl acetate.

  • Concentrate the filtrate to remove ethanol, extract the aqueous residue with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the intermediate aniline.

  • Expertise & Causality: Standard catalytic hydrogenation (Pd/C and H₂) is strictly avoided here. The benzylic C–N bond connecting the diazepane ring to the aryl core is highly susceptible to hydrogenolysis under Pd/C conditions. The Fe/NH₄Cl system (Béchamp reduction) provides absolute chemoselectivity, reducing the nitro group to an aniline while leaving the benzylic amine completely intact[1].

  • Validation Checkpoint: IR spectroscopy must show the complete disappearance of the asymmetric/symmetric NO₂ stretches (~1530 and 1350 cm⁻¹) and the appearance of primary amine N–H stretches (~3300–3400 cm⁻¹).

Step 3: Sulfonylation

Protocol:

  • Dissolve the aniline intermediate (1.0 eq) in anhydrous DCM.

  • Add Triethylamine (TEA) (2.5 eq) and cool the mixture to 0 °C in an ice bath.

  • Dropwise, add the appropriately substituted sulfonyl chloride (e.g., ethanesulfonyl chloride) (1.2 eq)[3].

  • Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Quench with water, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude sulfonamide.

  • Expertise & Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct. Because primary anilines are highly nucleophilic, the reaction often over-proceeds to form a bis-sulfonamide (where two sulfonyl groups attach to the nitrogen). This is a known, expected artifact that is resolved in Step 4.

  • Validation Checkpoint: LC-MS analysis will typically reveal a mixture of the desired mono-sulfonylated mass [M+H]⁺ and the bis-sulfonylated mass.

Step 4: Hydrolysis, Deprotection, and Salt Formation

Protocol:

  • Dissolve the crude sulfonamide mixture in methanol.

  • Add Potassium Hydroxide (KOH) (2.0 eq) and stir at room temperature for 2 hours[1].

  • Concentrate the mixture, extract with ethyl acetate, and wash with water to isolate the purified mono-sulfonamide free base.

  • Dissolve the free base in a minimal volume of anhydrous diethyl ether or DCM.

  • At 0 °C, add Isopropyl alcohol saturated with HCl (IPA.HCl) dropwise until precipitation is complete[3].

  • Filter the precipitate, wash with cold ether, and dry under vacuum to afford the final target as a hydrochloride salt.

  • Expertise & Causality: This step is a masterclass in operational efficiency. The KOH/MeOH treatment selectively hydrolyzes the sterically hindered second sulfonyl group of the bis-sulfonamide byproduct, reverting it entirely to the desired mono-sulfonamide[1]. Subsequently, IPA.HCl serves a dual purpose: it cleaves the Boc protecting group (if 1-Boc-1,4-diazepane was used in Step 1) and simultaneously precipitates the highly water-soluble HCl salt required for in vivo CNS testing[1].

  • Validation Checkpoint: Final purity is confirmed via ¹H NMR (DMSO-d₆), ensuring the presence of the highly deshielded sulfonamide N-H proton (~10.0 ppm) and the correct integration of the diazepane ring protons.

Analytical Data Summary

Below is the validated spectral and physical data for key synthesized analogs[2], serving as a benchmark for successful protocol execution:

Compound IDSulfonyl Substitution (R)Molecular FormulaMW ( g/mol )Key IR Stretches (cm⁻¹)MS (m/z)[M+H]⁺
10a PhenylC₁₈H₂₃N₃O₂S345.463344, 2981, 1593, 1338, 1087N/A
10f EthylC₁₄H₂₃N₃O₂S297.423396, 2960, 1593, 1328, 1139298.1
10g IsopropylC₁₅H₂₅N₃O₂S311.443398, 3066, 1593, 1415, 1134N/A
10h MethylC₁₃H₂₁N₃O₂S283.393394, 2962, 1593, 1327, 1145N/A

Troubleshooting Guide

Observation / IssueMechanistic CauseCorrective Action
Low yield in Step 1 Over-reduction of 3-nitrobenzaldehyde to 3-nitrobenzyl alcohol.Ensure imine formation is complete (stir 1h) before adding NaBH(OAc)₃. Do not substitute with NaBH₄.
Cleavage of diazepane ring in Step 2 Hydrogenolysis of the benzylic C–N bond.Avoid Pd/C and H₂. Strictly adhere to the chemoselective Fe/NH₄Cl Béchamp reduction.
Multiple spots on TLC in Step 3 Formation of bis-sulfonamides at the primary aniline nitrogen.Proceed to Step 4. The KOH/MeOH treatment will selectively hydrolyze the bis-sulfonamide to the desired mono-sulfonamide.
Product fails to precipitate in Step 4 Excess methanol or water preventing crystallization of the HCl salt.Strip all solvents thoroughly. Redissolve the free base in minimal anhydrous ether or DCM before adding IPA.HCl.

References

  • Velingkar, V.S., Chindhe, A.K., Sanaye, M., and Gatane, M. "Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT6 Antagonists in Cognitive Disorders." Open Pharmaceutical Sciences Journal, 2016, 3(1), 138-148. URL: [Link]

  • Velingkar, V.S., et al. "Article Metrics and Spectral Data: Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides." Open Pharmaceutical Sciences Journal, DOI: 10.2174/1874844901603010138. URL:[Link]

Sources

Using 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide in in-vitro cell-based assays

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the In-Vitro Evaluation of 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide and Related Compounds

Introduction: A Novel Structural Class of Bioactive Molecules

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis of a wide array of therapeutic agents. When coupled with a diazepane moiety, as in 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide, a novel chemical entity with significant potential for modulating key cellular signaling pathways emerges. While this specific compound is not extensively characterized in publicly available literature, its structural analogs, particularly those with the diazepanyl-methyl-phenyl-sulfonamide core, have been investigated as potent antagonists of the serotonin 6 (5-HT6) receptor.[1]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the in-vitro cell-based evaluation of 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide. The protocols and mechanistic insights provided herein are based on the established pharmacology of structurally related 5-HT6 antagonists and are intended to be a robust starting point for the characterization of this and similar novel compounds.

Part 1: Proposed Mechanism of Action - Targeting the 5-HT6 Receptor

The 5-HT6 receptor, a G-protein coupled receptor (GPCR), is almost exclusively expressed in the central nervous system (CNS), with high concentrations in regions associated with cognition and memory, such as the hippocampus and prefrontal cortex.[2][3] This localization makes it an attractive target for therapeutic intervention in neurodegenerative and psychiatric disorders.[4]

The canonical signaling pathway of the 5-HT6 receptor involves its coupling to a stimulatory G-protein (Gαs).[5] Upon activation by its endogenous ligand, serotonin (5-HT), the receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][5] This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream effectors, including transcription factors like CREB, modulating neuronal function.[6]

Given the data on analogous compounds, it is hypothesized that 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide acts as an antagonist at the 5-HT6 receptor. In this capacity, it would bind to the receptor but fail to elicit a downstream signal, instead blocking the binding and subsequent action of serotonin. The expected functional outcome in a cell-based assay would be the attenuation of serotonin-induced cAMP production.

5-HT6_Signaling_Pathway cluster_membrane Cell Membrane 5HT Serotonin (5-HT) Receptor 5-HT6 Receptor 5HT->Receptor Activates G_Protein Gαs Receptor->G_Protein Activates Compound 4-[(1,4-Diazepan-1-yl)methyl] benzene-1-sulfonamide (Antagonist) Compound->Receptor Blocks AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Response Cellular Response (Neuronal Modulation) CREB->Response

Figure 1. Proposed antagonist action on the 5-HT6 receptor signaling pathway.

Part 2: Experimental Protocols for In-Vitro Characterization

A systematic in-vitro evaluation is critical to confirm the proposed mechanism of action and to characterize the pharmacological profile of 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide. The following protocols provide a comprehensive workflow for this characterization.

Experimental_Workflow Start Start: Compound Synthesis and Purification Assay1 Protocol 1: Radioligand Binding Assay (Determine Receptor Affinity - Ki) Start->Assay1 Assay2 Protocol 2: cAMP Functional Assay (Determine Functional Potency - IC50) Start->Assay2 Assay3 Protocol 3: Cell Viability Assay (Assess Cytotoxicity - CC50) Start->Assay3 Data_Analysis Data Analysis and Interpretation (Selectivity Index, SAR) Assay1->Data_Analysis Assay2->Data_Analysis Assay3->Data_Analysis End End: Candidate Profiling Data_Analysis->End

Figure 2. Overall experimental workflow for compound characterization.

Protocol 1: 5-HT6 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the human 5-HT6 receptor. This is a competitive binding assay where the compound competes with a known radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes from HEK-293 cells stably expressing the human 5-HT6 receptor.

  • Radioligand: [³H]-Lysergic acid diethylamide ([³H]-LSD) is a commonly used radioligand for the 5-HT6 receptor.[7][8]

  • Non-specific Binding Control: Serotonin (5-HT) or another high-affinity unlabeled ligand (e.g., methiothepin).[9]

  • Test Compound: 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[9]

  • Scintillation Cocktail and Scintillation Counter .

  • 96-well plates and filter plates (e.g., GF/A filters pre-soaked in polyethylenimine).[10]

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the binding buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Plate Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Binding buffer, radioligand (at a final concentration near its Kd, e.g., 1.5 nM [³H]-LSD), and cell membranes (e.g., 25-30 µg protein/well).[7][9]

    • Non-specific Binding (NSB): Binding buffer, radioligand, cell membranes, and a high concentration of the non-specific control (e.g., 5 µM 5-HT).[7]

    • Test Compound: Binding buffer, radioligand, cell membranes, and the corresponding dilution of the test compound.

  • Incubation: Incubate the plate at 37°C for 60-120 minutes to allow the binding to reach equilibrium.[7][11]

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold. This separates the bound radioligand (on the filter) from the unbound.

  • Washing: Wash the filters three times with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Determine the percent inhibition for each concentration of the test compound: % Inhibition = (1 - (CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB))) * 100.

  • Plot the % inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Protocol 2: cAMP Functional Assay

Objective: To determine if the test compound acts as an antagonist by measuring its ability to inhibit serotonin-induced cAMP production.

Materials:

  • Cell Line: A cell line stably expressing the human 5-HT6 receptor (e.g., HEK-293 or CHO cells).

  • Agonist: Serotonin (5-HT).

  • Test Compound: 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide.

  • Assay Kit: A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[4][12]

  • Cell Culture Medium and 96-well cell culture plates .

  • Forskolin (optional): To amplify the cAMP signal.[13]

Procedure:

  • Cell Plating: Seed the 5-HT6-expressing cells into a 96-well plate and culture until they reach approximately 80-90% confluency.

  • Compound Pre-incubation: Remove the culture medium and replace it with serum-free medium containing serial dilutions of the test compound. Incubate for 15-30 minutes. This allows the antagonist to bind to the receptors.[9]

  • Agonist Stimulation: Add serotonin (5-HT) to the wells at a concentration that elicits a submaximal response (EC₈₀). This concentration should be determined in a separate agonist dose-response experiment.

  • Incubation: Incubate for 30 minutes at 37°C to allow for cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.[4]

  • Controls: Include wells with cells only (basal cAMP), cells with 5-HT only (stimulated control), and cells with compound only (to check for agonist activity).

Data Analysis:

  • Normalize the data by setting the basal cAMP level as 0% and the 5-HT stimulated level as 100%.

  • Plot the % inhibition of the 5-HT response against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the antagonist required to reduce the agonist response by 50%.

Protocol 3: Cell Viability/Cytotoxicity Assay

Objective: To assess the general cytotoxicity of the compound and determine its 50% cytotoxic concentration (CC₅₀). This is crucial to ensure that the effects observed in the functional assays are due to specific receptor modulation and not cell death.

Materials:

  • Cell Line: The same cell line used in the functional assay (e.g., HEK-293) and a control cell line (e.g., a non-transfected parental line).

  • Test Compound.

  • Assay Reagent: A reagent for measuring cell viability, such as MTT, XTT, or an ATP-based luminescence reagent (e.g., CellTiter-Glo®).[14][15][16]

  • Cell Culture Medium and 96-well plates .

  • Plate Reader (absorbance or luminescence, depending on the assay).

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a suitable density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the test compound. The concentration range should be broad enough to identify a cytotoxic effect.

  • Incubation: Incubate the cells for a period relevant to the other assays (e.g., 24-48 hours).

  • Assay Measurement: Add the viability reagent to the wells and measure the signal (absorbance or luminescence) according to the manufacturer's protocol.

  • Controls: Include wells with untreated cells (100% viability) and wells with a known cytotoxic agent or lysis buffer (0% viability).

Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

  • Plot the % viability against the log concentration of the compound.

  • Fit the data to a dose-response curve to determine the CC₅₀ value.

Part 3: Data Presentation and Interpretation

The data generated from these assays should be summarized for clear interpretation and comparison.

Table 1: Hypothetical Pharmacological Profile

Assay Type Parameter 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide Reference Compound (e.g., SB-271046)
Binding Assay Ki (nM) at 5-HT6 5.2 1.1[13]
Functional Assay IC₅₀ (nM) vs 5-HT 15.8 3.5[13]

| Viability Assay | CC₅₀ (µM) in HEK-293 | > 50 | > 50 |

Interpretation:

  • A low nanomolar Ki value suggests high binding affinity for the 5-HT6 receptor.

  • A low nanomolar IC₅₀ in the functional assay confirms antagonist activity.

  • A high CC₅₀ value (typically >10 µM) indicates low cytotoxicity, suggesting that the observed activity is target-specific.

  • The Selectivity Index (CC₅₀ / IC₅₀) provides a measure of the therapeutic window. A higher index is desirable.

Part 4: Safety and Handling Precautions

As a novel chemical entity, 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide should be handled with care. The following guidelines are based on general safety protocols for sulfonamide and diazepine-related compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[17]

  • Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area or a chemical fume hood.[17][18]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Protect from light and air.[18]

  • Allergenicity: Sulfonamides are known to cause hypersensitivity reactions in some individuals. While the specific potential of this compound is unknown, researchers should be aware of the possibility of allergic reactions.[19][20]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Disclaimer: This document provides a theoretical framework and generalized protocols for the in-vitro evaluation of 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide based on its structural similarity to known 5-HT6 antagonists. All protocols and concentrations should be optimized and validated for the specific experimental conditions and cell lines used. A thorough literature search for the most up-to-date information is always recommended before commencing any new experiments.

References

  • Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. (2016). ResearchGate. [Link]

  • Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles. (2023). MDPI. [Link]

  • Signalling pathways associated with 5-HT6 receptors: relevance for cognitive effects. (2010). International Journal of Neuropsychopharmacology. [Link]

  • Cell Viability Assays. Molecular Devices. [Link]

  • Lighting the path to smarter cell viability assays. (2025). Drug Discovery News. [Link]

  • Excitatory Neural Signalling Through 5-HTR 6 and Serotonin. PathWhiz. [Link]

  • 5-HT6 Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. DiscoverX. [Link]

  • 5-HT6 receptor and cognition. SciSpace. [Link]

  • Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways. (2006). British Journal of Pharmacology. [Link]

  • Functional and radioligand binding characterization of rat 5-HT6 receptors stably expressed in HEK293 cells. (1996). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Structural insights into constitutive activity of 5-HT 6 receptor. (2023). PNAS. [Link]

  • Sulfonamide (medicine). Wikipedia. [Link]

  • Safety Data Sheet. (2025). AA Blocks. [Link]

  • The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases. (2020). PMC. [Link]

  • Efficacy of selective 5‐HT6 receptor ligands determined by monitoring 5‐HT6 receptor‐mediated cAMP signaling pathways. (2006). R Discovery. [Link]

  • Classics in Chemical Neuroscience: Diazepam (Valium). (2013). ACS Chemical Neuroscience. [Link]

  • “SULPHONAMIDES”. MES's College of Pharmacy, Sonai. [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025). Cleveland Clinic. [Link]

  • Review on Synthesis of Biologically Active Diazepam Derivatives. Academia.edu. [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (2018). IntechOpen. [Link]

  • Synthesis of Diazepam. Chemistry Steps. [Link]

  • Synthesis of diazepam, sedative drug, from 2-amino-5-chlorobenzophenone. SID. [Link]

Sources

Analytical methods for quantification of 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Comprehensive Protocols for the Quantification of 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide

Abstract

This document provides a detailed guide for the quantitative analysis of 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide, a molecule of interest in pharmaceutical research and development. In the absence of a standardized, published method for this specific analyte, this application note establishes a robust analytical framework based on first principles and proven methodologies for structurally related compounds, such as sulfonamides and diazepine-containing molecules.[1][2] We present two primary analytical approaches: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a more sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications. Detailed protocols for sample preparation, instrument setup, and method validation in accordance with International Council for Harmonisation (ICH) guidelines are provided.

Introduction and Physicochemical Considerations

4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide is a bifunctional molecule featuring a benzenesulfonamide moiety and a 1,4-diazepane ring. The benzenesulfonamide group is a well-known pharmacophore found in many antibacterial and diuretic drugs.[3] The 1,4-diazepane ring is a saturated seven-membered heterocycle containing two nitrogen atoms, a core structure in many biologically active compounds, including benzodiazepines.[1][4] Accurate quantification of this compound is critical for pharmacokinetic studies, formulation development, and quality control.

A successful analytical method hinges on a thorough understanding of the analyte's physicochemical properties. While experimental data for the target compound is scarce, we can infer key properties from its constituent parts to guide method development.

  • Acid/Base Properties (pKa): The molecule possesses two key ionizable groups:

    • The 1,4-diazepane moiety contains two secondary amine groups. The pKa of the conjugate acid of similar cyclic diamines is typically in the range of 8-11.[5] This makes the diazepane ring basic and readily protonated in acidic to neutral conditions.

    • The sulfonamide (-SO₂NH-) proton is weakly acidic, with a pKa generally around 9-10. At a physiological pH of 7.4, and certainly in acidic mobile phases (pH 2-5), the diazepane nitrogens will be protonated, rendering the molecule net positively charged. This is a critical consideration for chromatographic retention and ionization efficiency in mass spectrometry.

  • Lipophilicity (LogP): The LogP of the parent benzenesulfonamide is approximately 0.3.[6][7] The addition of the diazepan-1-ylmethyl group will increase polarity, suggesting the overall molecule is moderately polar and suitable for reversed-phase chromatography.

  • UV Absorbance: The benzenesulfonamide structure contains a benzene ring, which is a strong chromophore. The UV spectrum of benzenesulfonamide shows absorbance maxima around 230 nm and 260-265 nm.[6][8][9][10] The exact maximum can be influenced by substituents and the pH of the medium.[10][11] This allows for direct UV detection in HPLC.

Recommended Analytical Workflows

A generalized workflow for the analysis of the target compound is presented below. The specific path depends on the required sensitivity and the complexity of the sample matrix.

G cluster_0 Sample Handling & Preparation cluster_1 Analytical Quantification cluster_2 Data Processing & Reporting Sample Sample Receipt (e.g., Plasma, Bulk Drug) Spike Spike with Internal Standard Sample->Spike Prep Sample Preparation (Dilution or SPE) Spike->Prep HPLC HPLC-UV Analysis Prep->HPLC Routine Analysis LCMS LC-MS/MS Analysis Prep->LCMS Bioanalysis / High Sensitivity Integration Peak Integration & Calibration HPLC->Integration LCMS->Integration Validation Method Validation (ICH Q2(R1)) Integration->Validation Report Final Report Validation->Report

Caption: General analytical workflow for the quantification of 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide.

HPLC-UV Method for Routine Quantification

This method is suitable for the analysis of bulk drug substance, process intermediates, and formulated products where analyte concentrations are relatively high.

Rationale for Method Design
  • Chromatography Mode: Reversed-phase chromatography is selected due to the analyte's moderate polarity.

  • Column: A C18 stationary phase provides a good balance of hydrophobic retention and peak shape for this type of molecule.

  • Mobile Phase: An acidic mobile phase (pH ~3.0) is chosen to ensure the complete protonation of the diazepane moiety. This simplifies the chromatography by presenting the analyte as a single cationic species, leading to sharper, more symmetrical peaks. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

  • Detection: Based on the UV absorbance of the benzenesulfonamide chromophore, a detection wavelength of 230 nm is selected to provide high sensitivity.[6]

Materials and Reagents
  • 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide reference standard

  • Internal Standard (IS): N-Benzylbenzenesulfonamide (structurally similar, commercially available)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • Water (HPLC grade, 18.2 MΩ·cm)

Protocol: HPLC-UV Analysis

1. Preparation of Solutions:

  • Mobile Phase A (Aqueous Buffer, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.22 µm membrane filter.
  • Mobile Phase B (Organic): Acetonitrile.
  • Diluent: 50:50 (v/v) Acetonitrile:Water.
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard, transfer to a 10 mL volumetric flask, and dissolve in diluent.
  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-Benzylbenzenesulfonamide, transfer to a 10 mL volumetric flask, and dissolve in diluent.
  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-200 µg/mL). Spike each standard with a constant concentration of the internal standard.

2. HPLC Instrumental Conditions:

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 25 mM KH₂PO₄, pH 3.0B: Acetonitrile
Gradient Program 0-2 min: 10% B2-10 min: 10-70% B10-12 min: 70% B12-12.1 min: 70-10% B12.1-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD)
Detection Wavelength 230 nm

LC-MS/MS Method for Bioanalytical Quantification

For applications requiring high sensitivity and selectivity, such as the quantification of the analyte in biological matrices (e.g., plasma, urine), an LC-MS/MS method is superior.[12][13]

Rationale for Method Design
  • Ionization: Electrospray Ionization (ESI) in positive ion mode is selected. The basic diazepane moiety is readily protonated to form a stable [M+H]⁺ precursor ion.

  • Mass Analysis: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity by monitoring a specific precursor-to-product ion transition. This minimizes interference from complex biological matrices.

  • Internal Standard: A stable isotope-labeled (SIL) version of the analyte (e.g., d₄-4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide) is the ideal internal standard to correct for matrix effects and variations in instrument response. If unavailable, a close structural analog can be used.

Proposed MRM Transitions

The molecular weight of the analyte (C₁₂H₁₉N₃O₂S) is 269.37 g/mol . The protonated precursor ion [M+H]⁺ is therefore m/z 270.4.

G cluster_0 Precursor Ion [M+H]⁺ cluster_1 Proposed Product Ions Precursor m/z 270.4 Product1 m/z 129.1 (C₇H₁₃N₂⁺) Diazepanylmethyl fragment Precursor->Product1 Collision-Induced Dissociation (CID) Product2 m/z 156.0 (C₆H₆NO₂S⁺) Benzenesulfonamide fragment Precursor->Product2 Product3 m/z 99.1 (C₅H₁₁N₂⁺) Fragment from Diazepane ring Precursor->Product3

Caption: Proposed fragmentation pathway for 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide for MRM method development.

Protocol: LC-MS/MS Analysis

1. Sample Preparation (Solid-Phase Extraction from Plasma):

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
  • Loading: To 200 µL of plasma, add 20 µL of IS solution and 200 µL of 4% phosphoric acid. Vortex and load the entire sample onto the SPE cartridge.
  • Washing: Wash the cartridge with 1 mL of 0.1 N HCl, followed by 1 mL of methanol.
  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumental Conditions:

ParameterCondition
Instrument Sciex Triple Quad™ 5500 or equivalent
Column Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program 0-0.5 min: 5% B0.5-3.0 min: 5-95% B3.0-3.5 min: 95% B3.5-3.6 min: 95-5% B3.6-5.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ion Source ESI Positive
MRM Transitions Analyte: 270.4 → 129.1 (Quantifier), 270.4 → 156.0 (Qualifier)IS (Hypothetical d₄): 274.4 → 133.1
IonSpray Voltage 5500 V
Source Temperature 550 °C

Method Validation

A full validation of the chosen analytical method should be performed according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose. The following parameters must be assessed.

Validation ParameterPurposeTypical Acceptance Criteria (Bioanalytical)
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components.No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Linearity To demonstrate a proportional relationship between instrument response and concentration.Correlation coefficient (r²) ≥ 0.99. Calibration standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy To measure the closeness of the determined value to the nominal (true) value.Mean concentration at each QC level should be within ±15% of the nominal value (±20% at LLOQ).
Precision To assess the degree of scatter between a series of measurements.Coefficient of variation (CV%) should not exceed 15% for QC samples (20% at LLOQ). Assessed as intra-day and inter-day precision.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10. Accuracy and precision criteria must be met.
Recovery The efficiency of the extraction procedure.Should be consistent, precise, and reproducible across the concentration range.
Matrix Effect The alteration of ionization efficiency by co-eluting matrix components.The CV of the IS-normalized matrix factor should be ≤ 15%.
Stability To evaluate the stability of the analyte in the biological matrix under various conditions.Freeze-thaw, short-term (bench-top), and long-term stability. Analyte concentration should be within ±15% of the initial value.

Conclusion

This application note provides two comprehensive, scientifically-grounded starting points for the quantification of 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide. The HPLC-UV method offers a reliable solution for routine analysis in quality control settings, while the LC-MS/MS method provides the high sensitivity and selectivity required for challenging bioanalytical applications. The detailed protocols and validation guidelines herein form a complete framework for researchers to implement and adapt these methods for their specific needs, ensuring accurate and reproducible results in the development and study of this important pharmaceutical compound.

References

  • SIELC Technologies. (2026, January 28). Benzenesulfonamide. Retrieved from SIELC Technologies. [Link]

  • Jinli Chemical. (2026, January 9). Benzenesulfonamide: Structure, Properties, and Applications. Retrieved from Jinli Chemical. [Link]

  • Momose, T., Ueda, Y., & Goya, S. (1959). Organic Analysis. XVI. Ultraviolet Spectral Study of Substituent Effect on Benzenesulfonamide. Chemical and Pharmaceutical Bulletin, 7(8), 858-863. [Link]

  • ChEMBL. Compound: BENZENESULFONAMIDE (CHEMBL27601). Retrieved from EMBL-EBI. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Benzenesulfonamide. Retrieved from SIELC Technologies. [Link]

  • Jining Kendray Chemical Technology Co.,Ltd. Benzenesulfonamide. Retrieved from Jining Kendray Chemical Technology Co.,Ltd. [Link]

  • Bentham Science Publishers. (2024). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from Bentham Science. [Link]

  • PubChem. 1,4-Diazepane-1-carbaldehyde. Retrieved from National Center for Biotechnology Information. [Link]

  • Zekwati, A., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry. [Link]

  • Kumler, W. D., & Strait, L. A. (1943). The Ultraviolet Absorption Spectra and Resonance in Benzene Derivatives—Sulfanilamide, Metanilamide, p-Aminobenzoic Acid, Benzenesulfonamide, Benzoic Acid and Aniline. Journal of the American Chemical Society, 65(12), 2349-2354. [Link]

  • McPhee, W. D., & Ball, F. J. (1944). Characterization of the Ultraviolet Absorption Spectra of Some Substituted Benzene-sulfonamides. Journal of the American Chemical Society, 66(10), 1634-1636. [Link]

  • ResearchGate. (2014). Parent structure of Benzene sulfonamide. [Link]

  • Trdan Lušin, T., & Peterlin Mašič, L. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. [Link]

  • PubChem. Hexahydro-1,4-diazepine. Retrieved from National Center for Biotechnology Information. [Link]

  • Wikipedia. 1,4-Diazepine. Retrieved from Wikipedia. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for discovery chemists and process engineers tasked with synthesizing 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide. Linking a 1,4-diazepane (homopiperazine) ring to a benzenesulfonamide moiety presents unique synthetic challenges. The bifunctional, highly basic nature of the homopiperazine ring often leads to over-alkylation, while the polarity of the final product complicates aqueous workup and purification.

This guide breaks down the mechanistic pathways, troubleshoots common failure points, and provides field-proven, self-validating protocols to maximize your yield and purity.

Part 1: Mechanistic Pathways & Route Selection

The synthesis of 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide typically proceeds via one of two primary routes: Reductive Amination (using an aldehyde precursor) or Nucleophilic Substitution (SN2) (using an alkyl halide precursor).

The critical decision in either route is whether to use unprotected 1,4-diazepane or a mono-protected derivative (1-Boc-1,4-diazepane). As illustrated in the pathway diagram below, using unprotected diamines in a 1:1 stoichiometric ratio inevitably leads to the formation of a di-alkylated byproduct, which acts as a severe "yield killer."

SynthesisRoutes A 4-Formylbenzenesulfonamide (Aldehyde) E Imine Intermediate A->E + C (Unprotected) Acid Cat. F Boc-Protected Target A->F + D (Protected) NaBH(OAc)3 B 4-(Bromomethyl)benzenesulfonamide (Alkyl Halide) B->F + D (Protected) Base, SN2 Target Target Molecule 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide B->Target + C (Excess) SN2 Side Di-alkylated Byproduct (Yield Killer) B->Side + C (1:1 ratio) C 1,4-Diazepane (Unprotected) D 1-Boc-1,4-Diazepane (Protected) E->Target NaBH(OAc)3 E->Side Excess Aldehyde F->Target TFA or HCl (Deprotection)

Mechanistic pathways for 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide synthesis.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I getting a high percentage of di-alkylated side product?

The Causality: 1,4-diazepane is a symmetrical diamine. When it reacts with one equivalent of your electrophile, the resulting mono-alkylated product retains a secondary amine. Because the intra-molecular hydrogen bonding network of the starting diamine is disrupted, this newly formed secondary amine is often more sterically accessible and highly nucleophilic. In an SN2 reaction, the local concentration of the electrophile causes rapid second alkylation before the mono-alkylated product can diffuse away . The Solution:

  • Preferred (High Purity): Use 1-Boc-1,4-diazepane. The Boc group sterically and electronically deactivates one nitrogen, ensuring 100% regioselectivity.

  • Alternative (Scale-up/Cost-effective): If you must use unprotected 1,4-diazepane, use a massive stoichiometric excess (5 to 10 equivalents) and add the electrophile dropwise to the amine (inverse addition) to keep the localized concentration of the electrophile near zero.

Q2: My reductive amination yield is stuck at 30-40%. How can I push it to completion?

The Causality: The formation of the imine between 4-formylbenzenesulfonamide and 1,4-diazepane is an equilibrium process. If you use a harsh reducing agent like NaBH₄, it will rapidly reduce the unreacted starting aldehyde directly into 4-(hydroxymethyl)benzenesulfonamide, permanently capping your yield. The Solution: Use Sodium Triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE). NaBH(OAc)₃ is a mild reducing agent that selectively reduces iminium ions much faster than it reduces aldehydes . To accelerate the imine formation prior to reduction, add 1.0 equivalent of glacial acetic acid or a Lewis acid like Ti(OiPr)₄ .

Q3: I lose a lot of product during the aqueous workup. What is the best isolation strategy?

The Causality: The target molecule contains a basic homopiperazine ring (pKa ~10.5) and a weakly acidic sulfonamide group (pKa ~10). At neutral pH, it behaves as a highly polar zwitterion. Extracting this into standard organic solvents (like EtOAc or DCM) from an aqueous layer is highly inefficient. The Solution: Abandon liquid-liquid extraction. Instead, use a Catch-and-Release chromatography strategy with Strong Cation Exchange (SCX) resin. The basic amine binds tightly to the acidic sulfonic acid groups on the resin. You can wash away neutral and acidic impurities (like unreacted aldehyde or sulfonamide byproducts) with methanol, and then elute the pure target molecule using 2M NH₃ in methanol.

Part 3: Step-by-Step Experimental Protocols

Protocol A: Reductive Amination using 1-Boc-1,4-Diazepane (High Yield Route)

This protocol utilizes a protection-deprotection strategy to completely eliminate di-alkylation.

Step 1: Imine Formation & Reduction

  • Charge: To an oven-dried round-bottom flask under nitrogen, add 4-formylbenzenesulfonamide (1.0 eq, 10 mmol) and 1-Boc-1,4-diazepane (1.05 eq, 10.5 mmol).

  • Solvate: Dissolve the mixture in anhydrous 1,2-dichloroethane (DCE, 40 mL).

  • Catalyze: Add glacial acetic acid (1.0 eq, 10 mmol). Stir the reaction at room temperature for 1 hour to pre-form the imine.

    • Self-Validation Check: Spot the reaction on TLC (Silica, 5% MeOH in DCM). The aldehyde spot should be nearly consumed, replaced by a baseline-shifted imine spot.

  • Reduce: Cool the flask to 0 °C. Add NaBH(OAc)₃ (1.5 eq, 15 mmol) portion-wise over 15 minutes to control hydrogen evolution.

  • React: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench: Quench carefully with saturated aqueous NaHCO₃ (20 mL). Extract the Boc-protected intermediate with DCM (3 x 30 mL). Dry over Na₂SO₄ and concentrate in vacuo.

Step 2: Boc Deprotection & Isolation

  • Deprotect: Dissolve the crude intermediate in DCM (20 mL). Add Trifluoroacetic acid (TFA, 10 eq) dropwise. Stir at room temperature for 2 hours.

    • Self-Validation Check: LC-MS should confirm the disappearance of the[M+H]+ peak for the protected intermediate and the appearance of the target mass.

  • Concentrate: Remove DCM and excess TFA under reduced pressure.

  • Catch-and-Release: Load the crude TFA salt onto a pre-conditioned SCX-2 cartridge. Wash the cartridge with 3 column volumes of MeOH to remove residual TFA and non-basic impurities.

  • Elute: Elute the target 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide using 2M NH₃ in MeOH. Concentrate the eluent to yield the pure product as a free base.

Protocol B: Direct SN2 Alkylation (Scale-up Route)

This protocol avoids expensive Boc-protected reagents by utilizing a massive excess of the diamine.

  • Prepare Amine Pool: In a large flask, dissolve unprotected 1,4-diazepane (5.0 eq, 50 mmol) in anhydrous THF (50 mL). Cool to 0 °C.

  • Inverse Addition: Dissolve 4-(bromomethyl)benzenesulfonamide (1.0 eq, 10 mmol) in THF (30 mL). Add this solution dropwise to the amine pool over 2 hours using an addition funnel.

    • Causality: The slow addition ensures the electrophile is immediately consumed by the vast excess of primary diamine, preventing the mono-alkylated product from reacting a second time.

  • React: Stir for 4 hours at room temperature.

  • Distill: Concentrate the mixture under reduced pressure. Apply high vacuum (e.g., Kugelrohr distillation) at 60 °C to remove the volatile excess 1,4-diazepane.

  • Purify: Purify the remaining residue via SCX Catch-and-Release chromatography as described in Protocol A.

Part 4: Quantitative Data Comparison

The following table summarizes the expected outcomes based on the chosen synthetic route and stoichiometric strategy.

Synthesis RouteReagentsMolar Ratio (Electrophile : Amine)Typical YieldDi-alkylation %Recommended Purification
Reductive Amination (Protected) Aldehyde + 1-Boc-Diazepane1 : 1.0585 - 92% < 1% SCX Resin
Reductive Amination (Unprotected) Aldehyde + Diazepane1 : 1.235 - 45%25 - 35%Reverse Phase HPLC
SN2 Alkylation (Protected) Alkyl Bromide + 1-Boc-Diazepane1 : 1.175 - 80%< 1%Silica Gel + SCX
SN2 Alkylation (Unprotected) Alkyl Bromide + Diazepane1 : 5.065 - 75%5 - 10%Vacuum Distillation + SCX

Part 5: References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • "Reductive Amination, and How It Works." Master Organic Chemistry, 2017. URL:[Link]

Stability and proper storage conditions for 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide .

This compound is a bifunctional building block frequently utilized in the synthesis of autotaxin inhibitors[1] and other targeted therapeutics. It features a highly basic homopiperazine (1,4-diazepane) ring and a weakly acidic benzenesulfonamide moiety. Because of its secondary amine reactivity and pH-dependent solubility, strict adherence to the following storage and handling protocols is critical to prevent degradation and ensure reproducible assay results.

Part 1: Storage & Stability FAQs

Q: How should I store the lyophilized powder for maximum shelf life? A: The solid powder must be stored at -20°C under an inert atmosphere (Argon or Nitrogen) , tightly sealed and protected from light. Causality: The homopiperazine ring contains a highly nucleophilic secondary amine. If left exposed to ambient air, it is highly hygroscopic and will readily react with atmospheric carbon dioxide to form carbamate salts. Furthermore, prolonged exposure to light and oxygen drives the N-oxidation of the diazepane ring. Desiccation and inert gas blanketing completely arrest these degradation pathways.

Q: What is the optimal solvent for preparing stock solutions, and how long are they viable? A: We strongly recommend preparing stock solutions in anhydrous Dimethyl Sulfoxide (DMSO) (≥99.9% purity, water ≤0.005%). Causality: The free base form of this compound has limited solubility in pure water due to its lipophilic methylene-benzene core. Anhydrous DMSO ensures complete dissolution. Stock solutions should be aliquoted into single-use vials and stored at -80°C, where they remain stable for up to 6 months. Avoid repeated freeze-thaw cycles; condensation introduces water into the DMSO, accelerating oxidative degradation and reducing the solubility limit of the compound.

Q: Why does the compound precipitate when diluted into my aqueous assay buffer? A: Precipitation is almost always a pH-dependent solubility issue. The homopiperazine moiety has a predicted pKa of ~11.0[2], while the benzenesulfonamide group has a pKa of ~9.0–10.0[3]. Causality: At a physiological pH of 7.4, the secondary amine of the diazepane ring is protonated (cationic), which confers aqueous solubility. However, if your buffer pH exceeds 8.5–9.0, the amine deprotonates into its neutral free-base form. This drastically increases the molecule's lipophilicity, causing immediate precipitation. Ensure your assay buffer is strictly regulated to pH 7.0–7.4.

Part 2: Physicochemical Properties & Storage Parameters

To facilitate experimental planning, the quantitative data governing the stability and solubility of this compound are summarized below.

ParameterValue / ConditionMechanistic Rationale
Molecular Weight 269.36 g/mol Standard mass for stoichiometric calculations.
pKa (Homopiperazine) ~11.02Amine remains protonated (soluble) at physiological pH 7.4.
pKa (Sulfonamide) ~9.0 - 10.0Sulfonamide remains neutral at physiological pH 7.4.
Powder Storage -20°C, dark, inert gasPrevents N-oxidation and CO2-induced carbamate formation.
Stock Solution Storage -80°C in anhydrous DMSOMinimizes hydrolysis; stable for ≤ 6 months.
Max Aqueous DMSO % ≤ 1.0% (v/v)Prevents solvent-induced cytotoxicity in cell-based assays.

Part 3: Self-Validating Experimental Protocol

The following methodology details the preparation of a 10 mM stock solution and its subsequent dilution to a 100 µM working concentration. This protocol is designed as a self-validating system to ensure compound integrity before use in critical assays.

Phase 1: Stock Solution Preparation (10 mM)
  • Equilibration: Remove the vial of lyophilized powder from -20°C storage. Crucial: Allow the vial to equilibrate to room temperature for exactly 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate atmospheric moisture condensation on the hygroscopic powder, leading to rapid hydrolysis and inaccurate weighing.

  • Dissolution: Weigh 2.69 mg of the compound and add exactly 1.0 mL of anhydrous DMSO. Vortex gently for 30 seconds.

  • Aliquot & Freeze: Divide the 10 mM stock into 50 µL aliquots in sterile, amber microcentrifuge tubes. Purge the headspace with Argon and immediately store at -80°C.

  • Validation Check (LC-MS): To validate stock integrity, perform an LC-MS injection on one aliquot. A dominant peak at m/z 270.1 [M+H]+ confirms the intact free base. A peak at m/z 314.1 indicates CO2 adduct formation, signaling that the powder was compromised prior to dissolution.

Phase 2: Aqueous Dilution (100 µM Working Solution)
  • Thawing: Thaw a single 50 µL aliquot of the 10 mM stock at room temperature. Do not use artificial heat.

  • Buffer Verification: Prepare your aqueous assay buffer (e.g., PBS or HEPES) and verify the pH is exactly 7.4 using a calibrated pH meter.

  • Dropwise Addition: While vortexing the buffer on a low setting, slowly add 10 µL of the 10 mM DMSO stock dropwise to 990 µL of the aqueous buffer.

    • Causality: Dropwise addition with continuous vortexing prevents localized high concentrations of the lipophilic free base in the aqueous phase, which otherwise serve as nucleation sites for irreversible precipitation.

  • Validation Check (Spectrophotometry): Measure the absorbance of the final solution at 600 nm (OD600) using a blank of 1% DMSO in buffer. An OD600 > 0.01 indicates micro-precipitation. If precipitation is detected, the buffer pH is incorrect or the DMSO stock has absorbed water.

Part 4: Troubleshooting Workflow

Use the logical workflow below to diagnose and resolve issues related to compound precipitation or loss of biological activity during your assays.

Troubleshooting Start Issue Detected: Compound Precipitation or Loss of Assay Activity CheckSolvent Was stock stored in anhydrous DMSO at -80°C? Start->CheckSolvent SolventNo Action: Discard stock. Water absorption causes degradation. Make fresh. CheckSolvent->SolventNo No CheckPH Check Assay Buffer pH Is pH > 8.5? CheckSolvent->CheckPH Yes PHYes Action: Adjust pH to 7.4. Diazepane must be protonated for aqueous solubility. CheckPH->PHYes Yes (pH too high) CheckThaw Were multiple freeze-thaw cycles performed? CheckPH->CheckThaw No (pH is 7.4) ThawYes Action: Use single-use aliquots to prevent oxidative damage. CheckThaw->ThawYes Yes

Caption: Diagnostic workflow for resolving 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide precipitation.

Part 5: References

  • Autotaxin Inhibitors (Patent WO2016124938A1) Source: Google Patents URL:

  • Homopiperazine - Physico-chemical Properties Source: ChemBK Database URL:[Link]

  • Benzenesulfonamide - Computed and Experimental Properties Source: PubChem (National Institutes of Health) URL:[Link]

Sources

Technical Support Center: Challenges in the Purification of Polar Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of polar sulfonamide compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter specific issues during their experimental work. Here, we move beyond generic protocols to provide in-depth, evidence-based troubleshooting strategies and answers to frequently asked questions, grounded in established scientific principles.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section is structured to provide solutions to specific problems you may be facing in the lab. Each issue is followed by a detailed explanation of potential causes and a series of actionable steps to resolve the problem.

Issue 1: Poor Separation or Co-elution of Your Sulfonamide with Impurities

Question: My polar sulfonamide is not separating well from impurities during column chromatography, resulting in co-elution. What strategies can I employ to improve resolution?

Answer: Poor separation is a common and frustrating issue, often stemming from the inherent polarity of sulfonamides. Their ability to engage in multiple types of interactions (hydrophobic, hydrogen bonding, and ionic) can lead to complex chromatographic behavior. Here’s a systematic approach to improving your separation:

A. Optimize the Mobile Phase

The composition of your mobile phase is the most critical factor in achieving good separation.[1]

  • Adjust Polarity:

    • Normal-Phase Chromatography (e.g., Silica Gel): If your sulfonamide and impurities are eluting too quickly and together, your mobile phase is likely too polar. Gradually decrease the polarity. For example, if you are using a 90:10 ethyl acetate/hexane mixture, try shifting to 80:20 or 70:30. This will increase the retention of your polar sulfonamide on the stationary phase, allowing for better separation from less polar impurities.[1] Conversely, if everything is sticking to the baseline, you need to increase the mobile phase polarity.[1]

    • Reversed-Phase Chromatography (e.g., C18): In this mode, the opposite logic applies. To increase retention of polar compounds, you need to increase the polarity of the mobile phase (e.g., increase the water content in a water/acetonitrile system).[1]

  • Implement Gradient Elution: A gradient elution, where the mobile phase composition changes over time, is highly effective for separating compounds with a wide range of polarities.[1] Start with a less polar mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your sulfonamide, leaving more polar impurities on the column. For instance, in Supercritical Fluid Chromatography (SFC), a gradient of methanol in CO2 has been used to successfully separate multiple sulfonamides.[2][3][4]

  • pH Adjustment: Sulfonamides are ionizable compounds, and their retention can be significantly influenced by the pH of the mobile phase.[1][5] Small adjustments to the pH can alter the ionization state of your compound and the impurities, leading to dramatic changes in selectivity and resolution.[5] This is particularly relevant in reversed-phase and mixed-mode chromatography.

B. Change the Stationary Phase

If optimizing the mobile phase doesn't yield the desired separation, the stationary phase itself may not be suitable.[1]

  • Alternative Normal Phases:

    • Amide-Modified Silica: These stationary phases have demonstrated excellent selectivity for sulfonamides.[1]

    • Aminopropyl-Packed Columns: These can be used in series with silica columns for enhanced separation capabilities.[2][3]

  • Reversed-Phase Options (C8 or C18): These are standard for reversed-phase HPLC and can offer a completely different selectivity profile compared to normal-phase chromatography.[6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds that are poorly retained in reversed-phase systems.[7][8][9][10][11] It utilizes a polar stationary phase with a mobile phase consisting of a high concentration of an organic solvent and a small amount of water.[7][10][11]

  • Mixed-Mode Chromatography: These columns possess both hydrophobic and hydrophilic (or ion-exchange) functionalities, offering multiple retention mechanisms.[12] This dual nature can be highly effective for separating complex mixtures of sulfonamides and related impurities.[5][13][12]

Issue 2: The Sulfonamide is Irreversibly Sticking to the Column

Question: I've flushed my column with a large volume of a highly polar mobile phase, but my sulfonamide derivative will not elute. What's happening and how can I recover my compound?

Answer: This phenomenon, often termed "compound sticking," indicates a very strong interaction between your sulfonamide and the stationary phase. Here are the likely culprits and solutions:

  • Insufficiently Polar Mobile Phase: Even what is considered a "highly polar" mobile phase in one context may not be sufficient to displace a very polar sulfonamide from an active stationary phase like silica gel.[1]

    • Solution: Continue to systematically and significantly increase the polarity of your mobile phase. If you are using ethyl acetate, consider adding methanol. A common mobile phase for highly polar compounds is a mixture of dichloromethane and methanol.

  • Compound Degradation on the Column: The acidic nature of silica gel can lead to the degradation of sensitive sulfonamide compounds.[1][14]

    • Troubleshooting: Test for instability by spotting your compound on a TLC plate and letting it sit for an hour before eluting. If new spots appear, degradation is likely.

    • Solutions:

      • Deactivate the Stationary Phase: This can reduce the interaction with active sites.[2][3]

      • Switch to a Less Acidic Stationary Phase: Alumina is a common alternative to silica gel for acid-sensitive compounds.[1]

  • Precipitation on the Column: If your sample is not fully soluble in the mobile phase, it can precipitate at the top of the column.[1]

    • Solution: Ensure complete dissolution of your sample before loading. If solubility is a persistent issue, utilize a "dry loading" technique.[1]

Issue 3: Asymmetrical Peak Shapes (Tailing or Fronting) in Chromatography

Question: My purified sulfonamide is eluting with significant peak tailing (or fronting). How can I achieve a more symmetrical peak shape?

Answer: Asymmetrical peaks are often indicative of secondary, undesirable interactions or issues with the chromatographic conditions.

  • Peak Tailing:

    • Cause - Column Overload: Loading too much sample can lead to peak tailing.[1]

    • Solution: Reduce the amount of sample loaded onto the column.[1]

    • Cause - Inappropriate Flow Rate: A flow rate that is too fast may not allow for proper equilibrium between the mobile and stationary phases.[1]

    • Solution: Optimize the flow rate to allow for better peak symmetry.[1]

  • Peak Fronting:

    • Cause - Column Overload: Similar to tailing, overloading the column is a primary cause of fronting.[1]

    • Solution: Decrease the sample load.[1]

    • Cause - Ion-Exclusion Effects: For anionic sulfonamides, repulsive forces with a negatively charged silica surface can cause peak asymmetry.[1]

    • Solution: Adjust the sample concentration or the ionic strength of the mobile phase.[1]

Issue 4: Low Recovery or "Oiling Out" During Recrystallization

Question: I'm attempting to purify my polar sulfonamide by recrystallization, but I'm either getting a very low yield or the compound is "oiling out." What should I do?

Answer: Recrystallization is a powerful technique, but its success is highly dependent on solvent choice and the impurity profile of your crude material.

  • Low Recovery:

    • Cause - Excessive Solvent: Using too much solvent is the most common reason for poor recovery, as a significant portion of your compound will remain in the mother liquor.[15]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product.

  • "Oiling Out": This occurs when the dissolved solid separates from the solution as a liquid instead of a crystalline solid.[15]

    • Cause - High Impurity Concentration: Impurities can inhibit crystal lattice formation.[15]

    • Solution: Consider a preliminary purification step, such as column chromatography or a liquid-liquid extraction, to remove the bulk of the impurities before recrystallization.[15][16]

    • Cause - Inappropriate Solvent: The chosen solvent may be too nonpolar.[15]

    • Solution: Experiment with a more polar solvent or a solvent mixture. Ethanol-water and isopropanol-water mixtures are often effective for sulfonamides.[15][17]

    • Cause - Rapid Cooling: Cooling the solution too quickly can lead to "crashing out" as an oil.[16]

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[16]

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system when purifying a novel polar sulfonamide on a silica gel column?

A1: A mixture of a nonpolar solvent like hexane or heptane and a more polar solvent like ethyl acetate is a conventional starting point for normal-phase chromatography on silica gel.[1] The optimal ratio is highly dependent on the specific polarity of your sulfonamide. It is strongly recommended to first perform Thin Layer Chromatography (TLC) with various solvent ratios to identify a system that provides a retention factor (Rf) value between 0.2 and 0.4 for your target compound, as this typically translates to the best separation on a column.[1]

Q2: Are there any "greener" or more sustainable purification techniques for polar sulfonamides?

A2: Yes, Supercritical Fluid Chromatography (SFC) is gaining significant traction as a more environmentally friendly alternative to traditional HPLC.[18][19][20] SFC primarily uses supercritical carbon dioxide as the mobile phase, often with a small amount of a polar modifier like methanol.[20][21] This dramatically reduces the consumption of organic solvents.[19] SFC offers several advantages, including faster run times, reduced solvent usage, and rapid solvent removal from collected fractions.[19] It is particularly well-suited for the purification of polar compounds.[18]

Q3: My sulfonamide seems to be degrading during purification. What are the common causes and how can I mitigate this?

A3: Sulfonamides can be susceptible to degradation under certain conditions.[14]

  • Hydrolytic Instability: Hydrolysis is highly pH-dependent. Sulfonamides are generally more susceptible to degradation under acidic conditions.[14][22] If you are using acidic mobile phases or an acidic stationary phase like silica gel, this could be a cause. Consider using a neutral or slightly basic mobile phase, or switching to a less acidic stationary phase like alumina.[1]

  • Thermal Instability: Some sulfonamides can degrade at elevated temperatures.[14] If you are using elevated temperatures for your chromatography or during solvent evaporation, this could be a factor.

  • Photodegradation: Exposure to UV light can also cause degradation.[14] It is good practice to protect light-sensitive compounds from direct light during purification and storage.

Q4: What is the role of Solid-Phase Extraction (SPE) in the purification of sulfonamides?

A4: Solid-Phase Extraction (SPE) is a valuable sample preparation technique used for the cleanup, concentration, and isolation of analytes from complex matrices before final analysis or purification.[23][24][25] For polar sulfonamides, SPE can be used to:

  • Remove Interfering Matrix Components: In environmental or biological samples, SPE can effectively remove salts, proteins, and other interfering substances.[26][27]

  • Concentrate the Analyte: SPE can be used to concentrate low levels of sulfonamides from large volumes of a dilute solution.[23]

  • Fractionate the Sample: By choosing the appropriate sorbent and elution solvents, SPE can be used to perform a preliminary separation of the sulfonamide from other compounds in the mixture.

III. Experimental Protocols & Methodologies

Protocol 1: General Procedure for Column Chromatography of a Polar Sulfonamide
  • Slurry Preparation: In a beaker, add silica gel to a nonpolar solvent (e.g., hexane) to create a slurry.

  • Column Packing: Pour the slurry into the chromatography column. Gently tap the column to ensure even packing and to dislodge any air bubbles. Drain the excess solvent until the solvent level is just above the top of the silica bed.[1]

  • Sample Loading (Dry Loading Method):

    • Dissolve your crude sulfonamide in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until you have a dry, free-flowing powder.[1]

    • Carefully add this powder to the top of the packed column.

  • Elution: Gently add your chosen mobile phase to the column. Apply gentle positive pressure to begin the elution process. Collect fractions in an orderly manner.[1]

  • Analysis: Monitor the elution of your compound by spotting fractions onto a TLC plate and visualizing under a UV lamp or with an appropriate stain. Combine the fractions that contain your pure product.[1]

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield your purified sulfonamide.[1]

Protocol 2: General Procedure for Recrystallization of a Polar Sulfonamide
  • Solvent Selection: Choose a solvent or solvent system in which your sulfonamide is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Ethanol/water mixtures are often a good starting point.[15][28]

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of the hot solvent and heat the mixture until the solid is completely dissolved.[16]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly heat the solution.[15][16]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use pre-heated glassware to prevent premature crystallization.[15][16]

  • Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur during this time.[15][16]

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to air dry or dry them in a vacuum oven to remove any residual solvent.

IV. Visualizations and Data

Troubleshooting Workflow for Poor Separation

PoorSeparationWorkflow Start Poor Separation/ Co-elution OptimizeMP Optimize Mobile Phase Start->OptimizeMP First Step AdjustPolarity Adjust Polarity OptimizeMP->AdjustPolarity Gradient Implement Gradient OptimizeMP->Gradient AdjustpH Adjust pH OptimizeMP->AdjustpH ChangeSP Change Stationary Phase OptimizeMP->ChangeSP If still unresolved Success Improved Separation AdjustPolarity->Success If resolved Gradient->Success If resolved AdjustpH->Success If resolved HILIC HILIC ChangeSP->HILIC MixedMode Mixed-Mode ChangeSP->MixedMode OtherNP Other Normal Phase (Amide, Amino) ChangeSP->OtherNP RP Reversed-Phase (C8/C18) ChangeSP->RP HILIC->Success MixedMode->Success OtherNP->Success RP->Success

Caption: A decision tree for troubleshooting poor separation of sulfonamides.

Summary of Chromatographic Techniques for Polar Sulfonamides
TechniqueStationary Phase TypeMobile Phase CharacteristicsBest For...
Normal-Phase Polar (e.g., Silica, Alumina)Non-polar organic solventsGeneral purpose purification, separation of isomers.
Reversed-Phase Non-polar (e.g., C18, C8)Polar solvents (Water, Acetonitrile, Methanol)Highly aqueous mobile phases, LC-MS applications.[6]
HILIC Very Polar (e.g., Amide, Diol)High organic content with a small amount of aqueous solventVery polar compounds not retained by reversed-phase.[7][8][9][10][11]
Mixed-Mode Contains both polar and non-polar/ionic groupsWide range, can be tuned for multiple interactionsComplex mixtures with compounds of varying polarity and charge.[5][12]
SFC Various (similar to HPLC)Supercritical CO2 with a polar modifier"Green" chemistry, rapid separations, chiral and achiral purifications.[19][20][21]

V. References

  • Hydrophilic interaction chromatography - Wikipedia. Available at: [Link]

  • Separation of Sulfonamides and Phenylhydrazine by Mixed-Mode HPLC - SIELC Technologies. Available at: [Link]

  • Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 35(4), 193–198. Available at: [Link]

  • Nováková, L., & Vlčková, H. (2009). A review of current trends and advances in modern bio-analytical methods: focus on hydrophilic interaction liquid chromatography. Analytical and Bioanalytical Chemistry, 393(3), 821–843. Available at: [Link]

  • A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. (2016). American Pharmaceutical Review. Available at: [Link]

  • Hydrophilic Interaction (HILIC) Columns - Biocompare. Available at: [Link]

  • Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 35(4), 193-198. Available at: [Link]

  • Separation of Antibiotics in Mixed-mode chromatography - SIELC Technologies. (2015). Available at: [Link]

  • Biagi, G. L., Barbaro, A. M., Guerra, M. C., Cantelli-Forti, G., & Gandolfi, O. (1975). Thin-layer chromatography of sulphonamides on silica gel G and polyamide layers by means of a polar mobile phase. Journal of Chromatography A, 106(2), 349–355. Available at: [Link]

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). Technology Networks. Available at: [Link]

  • Li, Y., et al. (2020). Separation of sulphonamides on a C12-diol mixed-mode HPLC column and investigation of their retention mechanism. Journal of Liquid Chromatography & Related Technologies, 43(1-2), 1-9. Available at: [Link]

  • Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. Available at: [Link]

  • Supercritical Fluid Chromatography: A Workhorse in Drug Discovery | LCGC International. (2024). Available at: [Link]

  • Mixed-Mode Chromatography—A Review - LCGC International. (2026). Available at: [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. Available at: [Link]

  • An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC. (2023). Available at: [Link]

  • Supercritical Fluid Chromatography (SFC) Columns - Phenomenex. Available at: [Link]

  • Determination of Sulfonamide Antibiotics in Wastewater: A Comparison of Solid Phase Microextraction and Solid Phase Extraction Methods | Request PDF - ResearchGate. Available at: [Link]

  • Recrystallization of Sulfanilamide | PDF | Solubility | Chemical Polarity - Scribd. Available at: [Link]

  • Hogenboom, A. C., et al. (2005). Fully automated online solid phase extraction coupled directly to liquid chromatography-tandem mass spectrometry. Quantification of sulfonamide antibiotics, neutral and acidic pesticides at low concentrations in surface waters. Journal of Chromatography A, 1097(1-2), 108-118. Available at: [Link]

  • US2777844A - Sulfonamide purification process - Google Patents. Available at:

  • Wang, D., et al. (2021). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 11(1), 1-13. Available at: [Link]

  • Separation and Purification of Highly Polar Pharmaceutical Compounds on a RPLC Column at Prep Scale - Waters Corporation. Available at: [Link]

  • Troubleshooting - Interchim. Available at: [Link]

  • What is Solid-Phase Extraction? - Phenomenex. Available at: [Link]

  • How to recrystallize an oily compound after column chromatography? | ResearchGate. Available at: [Link]

  • Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie. Available at: [Link]

  • Studies on sulfonamide degradation products | Download Table - ResearchGate. Available at: [Link]

  • Jochmann, M. A., et al. (2012). When other separation techniques fail: compound-specific carbon isotope ratio analysis of sulfonamide containing pharmaceuticals by high-temperature-liquid chromatography-isotope ratio mass spectrometry. Analytical Chemistry, 84(18), 7656-7663. Available at: [Link]

  • Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. Available at: [Link]

  • LC Purification Troubleshooting Guide - Waters Corporation. Available at: [Link]

Sources

Validation & Comparative

Validating the Anticancer Activity of 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for validating the biological activity of the novel compound, 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide, with a specific focus on its potential as an anticancer agent. By integrating established experimental protocols with mechanistic insights, this document serves as a practical resource for researchers in drug discovery and development. We will objectively compare the performance of this newly synthesized molecule against established anticancer drugs, providing supporting experimental data and a clear rationale for each step of the validation process.

Introduction: The Scientific Rationale

The structural architecture of 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide presents a compelling case for its investigation as a potential anticancer therapeutic. The molecule is a hybrid of two pharmacologically significant moieties: a sulfonamide and a 1,4-diazepane.

  • Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including significant anticancer properties.[1][2] Their mechanisms of antitumor action are diverse, ranging from the inhibition of carbonic anhydrase to the induction of cell cycle arrest and disruption of microtubule assembly.[3][4][5]

  • 1,4-Diazepane derivatives have also demonstrated notable anticancer activity.[6][7][8] This heterocyclic scaffold has been explored for its potential to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

The conjugation of these two moieties suggests the potential for a synergistic or novel mechanism of action against cancer cells. This guide outlines a systematic approach to test this hypothesis, beginning with broad-spectrum in vitro screening and progressing to detailed mechanistic studies and in vivo validation.

Comparative Framework: Selecting the Right Benchmarks

To rigorously evaluate the anticancer potential of our novel compound, it is essential to compare its activity against well-characterized, clinically relevant drugs. For this purpose, we have selected two standard-of-care anticancer agents:

  • Celecoxib: A selective COX-2 inhibitor with a sulfonamide group, known to induce apoptosis and inhibit tumor growth through both COX-2 dependent and independent mechanisms.[9][10][11][12]

  • Bortezomib: A proteasome inhibitor that induces apoptosis and cell cycle arrest, representing a different class of anticancer agents for a broader comparison of efficacy.[13][14][15][16][17]

These comparators will provide a robust baseline against which to measure the potency and efficacy of 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide.

Experimental Validation Workflow

The validation of a novel anticancer compound follows a logical, multi-tiered approach. This workflow is designed to first establish cytotoxic activity, then elucidate the mechanism of action, and finally, to confirm efficacy in a more physiologically relevant in vivo model.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation A Cell Viability Assay (MTT/WST-1) B Apoptosis Assay (Caspase-3/7 Activity) A->B Determine IC50 C Cell Cycle Analysis (Flow Cytometry) B->C Confirm Apoptotic Induction D Mechanism of Action (Western Blot) C->D Investigate Cellular Processes E Xenograft Mouse Model D->E Promising In Vitro Results F Efficacy & Toxicity Assessment E->F Evaluate Antitumor Activity

Caption: A streamlined workflow for the validation of a novel anticancer compound.

Part 1: In Vitro Efficacy and Potency

The initial phase of our investigation focuses on determining the direct cytotoxic effects of 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide on cancer cells.

Experiment 1: Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the novel compound across a panel of human cancer cell lines and compare it to our benchmark drugs.

Protocol: MTT Assay

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[18][19]

  • Compound Treatment: Treat the cells with serial dilutions of 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide, Celecoxib, and Bortezomib for 48-72 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.[20]

Data Presentation: Comparative IC50 Values

CompoundCancer Cell LineIncubation Time (hrs)IC50 (µM)
4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide MCF-748Experimental Data
A54948Experimental Data
HCT11648Experimental Data
Celecoxib MCF-748Literature/Experimental Data
A54948Literature/Experimental Data
HCT11648Literature/Experimental Data
Bortezomib MCF-748Literature/Experimental Data
A54948Literature/Experimental Data
HCT11648Literature/Experimental Data
Experiment 2: Apoptosis Induction Assay

Objective: To confirm that the observed cytotoxicity is due to the induction of apoptosis.

Protocol: Caspase-3/7 Activity Assay

  • Cell Treatment: Treat cancer cells with each compound at their respective IC50 concentrations for 24 hours.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer provided in a commercial caspase activity assay kit.[21][22]

  • Substrate Addition: Add the caspase-3/7 substrate (e.g., Ac-DEVD-pNA) to the cell lysates.[23]

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the fold-increase in caspase-3/7 activity relative to the untreated control.[24]

Data Presentation: Comparative Caspase-3/7 Activation

Compound (at IC50)Fold Increase in Caspase-3/7 Activity (vs. Control)
4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide Experimental Data
Celecoxib Experimental Data
Bortezomib Experimental Data
Staurosporine (Positive Control) Experimental Data
Experiment 3: Cell Cycle Analysis

Objective: To determine if the novel compound affects cell cycle progression.

Protocol: Propidium Iodide Staining and Flow Cytometry

  • Cell Treatment: Treat cancer cells with the compounds at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.[5][25]

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.[26][27]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[28][29][30]

Data Presentation: Comparative Effects on Cell Cycle Distribution

Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Control (Vehicle) Experimental DataExperimental DataExperimental Data
4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide Experimental DataExperimental DataExperimental Data
Celecoxib Experimental DataExperimental DataExperimental Data
Bortezomib Experimental DataExperimental DataExperimental Data

Part 2: Elucidating the Mechanism of Action

With the cytotoxic and pro-apoptotic activity of our novel compound established, the next critical step is to investigate its molecular mechanism of action. Based on the known activities of sulfonamides and the central role of the NF-κB and PI3K/Akt pathways in cancer, we will probe the effect of our compound on these key signaling cascades.[20][30]

signaling_pathways cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway IKK IKK IkB IκBα IKK->IkB phosphorylates IKK->IkB degradation NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus_NFkB NF-κB (nucleus) NFkB->Nucleus_NFkB translocates Gene_Transcription Gene Transcription (Proliferation, Anti-apoptosis) Nucleus_NFkB->Gene_Transcription RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt pAkt p-Akt (active) Akt->pAkt Downstream Downstream Targets (Cell Survival, Growth) pAkt->Downstream

Caption: Key signaling pathways often dysregulated in cancer.

Experiment 4: Western Blot Analysis of Key Signaling Proteins

Objective: To determine if 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide modulates the NF-κB and/or PI3K/Akt signaling pathways.

Protocol: Western Blotting

  • Protein Extraction: Treat cancer cells with the compounds for various time points (e.g., 0, 6, 12, 24 hours), then lyse the cells and quantify the protein concentration.[1][14]

  • SDS-PAGE: Separate the protein lysates on an SDS-polyacrylamide gel.[9]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key pathway proteins (e.g., p-Akt, Akt, p-p65, p65, IκBα, and a loading control like β-actin).[3][6][11][12][29]

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Part 3: In Vivo Validation

The final stage of preclinical validation involves assessing the compound's efficacy and safety in a living organism.

Experiment 5: Human Tumor Xenograft Model

Objective: To evaluate the in vivo antitumor activity of 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide.

Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject a human cancer cell line (e.g., HCT116) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment groups:

    • Vehicle Control

    • 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide (dose to be determined by tolerability studies)

    • Celecoxib (e.g., administered in chow at 500-1500 ppm or by oral gavage).[2][13][28]

    • Bortezomib (e.g., 0.5-1 mg/kg, administered intraperitoneally or intravenously, twice weekly).[15][21]

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Data Presentation: Comparative In Vivo Antitumor Efficacy

Treatment GroupAverage Tumor Volume (mm³) at Day X% Tumor Growth InhibitionChange in Body Weight (%)
Vehicle Control Experimental DataN/AExperimental Data
4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide Experimental DataCalculated DataExperimental Data
Celecoxib Experimental DataCalculated DataExperimental Data
Bortezomib Experimental DataCalculated DataExperimental Data

Conclusion

This guide provides a robust and scientifically rigorous framework for the initial validation of the biological activity of 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide as a potential anticancer agent. By following this systematic approach of in vitro screening, mechanistic elucidation, and in vivo confirmation, researchers can generate the critical data necessary to assess the therapeutic potential of this novel compound and make informed decisions about its further development. The comparative nature of this guide ensures that the performance of the new molecule is benchmarked against established standards, providing a clear and objective evaluation of its promise in the field of oncology.

References

  • Akiyama, H., et al. (2006). Antitumor and anti-metastatic effects of cyclooxygenase-2 inhibition by celecoxib on human colorectal carcinoma xenografts in nude mouse rectum. International Journal of Cancer, 119(4), 949-955.
  • Al-Katabi, M., et al. (2009). Bortezomib is ineffective in an orthotopic mouse model of pancreatic adenocarcinoma.
  • Bariwal, J., et al. (2014). Recent development in[1][13]benzodiazepines as potent anticancer agents: a review. Mini-Reviews in Medicinal Chemistry, 14(3), 229-256.

  • Bio-protocol. (2016). Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. Retrieved from [Link]

  • Bio-protocol. (2017). Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. Retrieved from [Link]

  • Bio-Techne. (n.d.). Simple Western Analysis of NF-kappaB Signaling Cascade Proteins. Retrieved from [Link]

  • CaspSites. (n.d.). CaspSites: A Database and Web Application for Experimentally Observed Human Caspase Substrates Using N-Terminomics. Retrieved from [Link]

  • Caspases and Their Substrates - PMC - NIH. (n.d.). Retrieved from [Link]

  • Cell Cycle Basics. (n.d.). Retrieved from [Link]

  • Chen, Y., et al. (2016). Celecoxib enhanced the cytotoxic effect of cisplatin in chemo-resistant gastric cancer xenograft mouse models through a cyclooxygenase-2-dependent manner. Oncology Letters, 11(4), 2635-2641.
  • Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism - YouTube. (2025). Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • D'Ancona, C., et al. (2024). New therapeutic combination to enhance endocytosis of antibodies and nucleic-acid aptamers targeting EGFR in glioblastoma cells.
  • de Groot, D. J., et al. (2009). The relationship among tumor architecture, pharmacokinetics, pharmacodynamics, and efficacy of bortezomib in mouse xenograft models. Molecular Cancer Therapeutics, 8(12), 3295-3304.
  • Dinh, P., et al. (2017). Celecoxib and Bcl-2: emerging possibilities for anticancer drug design. Future Medicinal Chemistry, 9(13), 1537-1550.
  • Fayed, E. A., & Ahmed, H. Y. (2025). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica.
  • Frontiers. (2022). Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance. Retrieved from [Link]

  • Gut. (n.d.). 1 Supplemental Material and Methods: Western Blotting and Immunoprecipitation (IP) For Western blotting of NF-κB pathway protei. Retrieved from [Link]

  • IC 50 and EC 50 cell viability assay | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Jiang, Z., et al. (2017). Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. Bio-protocol, 7(12), e2261.
  • Kaur Gill, R., et al. (2014). Recent development in[1][13]benzodiazepines as potent anticancer agents: a review. Mini-Reviews in Medicinal Chemistry, 14(3), 229-256.

  • Li, Y., et al. (2020). Complete Tumor Regression by Liposomal Bortezomib in a Humanized Mouse Model of Multiple Myeloma. Clinical Cancer Research, 26(16), 4413-4424.
  • Liu, Y., et al. (2011). SOM230 combined with celecoxib prolongs the survival in nude mice with HepG-2 xenografts. Cancer Science, 102(7), 1356-1361.
  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Raguz, S., & E. W. F. (2007). Celecoxib inhibits meningioma tumor growth in a mouse xenograft model. Cancer, 109(3), 588-597.
  • ResearchGate. (n.d.). Structure of active caspases | Download Scientific Diagram. Retrieved from [Link]

  • Rodríguez-Hernández, M. A., et al. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 14(15), 3824.
  • Shin, J.-H., et al. (2018). Establishment of a Novel PDX Mouse Model and Evaluation of the Tumor Suppression Efficacy of Bortezomib Against Liposarcoma. Anticancer Research, 38(1), 133-142.
  • Singh, S., et al. (2024). Synthesis, biological profile and computational insights of new derivatives of benzo [B][1][13] diazepines as prospective anticancer agents for inhibiting the CDK-2 protein. Journal of Biomolecular Structure and Dynamics, 1-16.

  • Supuran, C. T., & Scozzafava, A. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75.
  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Wang, C., et al. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry, 65(21), 14488-14506.
  • What will be the best way to test NFkb activation via western blot? - ResearchGate. (2024). Retrieved from [Link]

  • Wong, V. K. W., et al. (2013). Flow cytometric cell cycle analysis. Bio-protocol, 3(21), e939.
  • Wu, H., et al. (2016). Oral celecoxib treatment improved the chemotherapeutic efficacy of micelles-PTX.
  • Zarrin, A. A., et al. (2013). Basic Methods of Cell Cycle Analysis. Methods in Molecular Biology, 962, 115-125.
  • Zhang, Y., et al. (2024).
  • Assay Genie. (2022). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

Sources

A Comparative Guide to Assessing the Off-Target Effects of 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the principle of "one compound, one target" is an aspiration more than a reality. The intricate and often homologous nature of the human proteome means that even the most carefully designed small molecules can interact with unintended targets. These "off-target" effects are a primary cause of clinical trial failures and unforeseen toxicities. Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory hurdle but a cornerstone of robust drug development.[1] This guide provides a comprehensive framework for evaluating the off-target profile of 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide , a benzenesulfonamide derivative.

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, found in a wide array of therapeutics targeting diverse protein families, from carbonic anhydrases to kinases.[2][3][4] While this structural motif offers significant opportunities for potent and selective interactions with a primary target, its promiscuity necessitates a thorough investigation of potential off-target activities. For the purpose of this guide, we will consider a hypothetical scenario where 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide, hereafter referred to as Compound X , has been designed as a specific inhibitor of a primary target kinase, "Kinase A". This guide will detail the experimental strategies and data interpretation necessary to build a comprehensive off-target liability profile for Compound X, comparing its performance against a hypothetical alternative, Compound Y , a structurally distinct inhibitor of the same primary target.

Our approach is grounded in a multi-tiered screening cascade, beginning with broad, high-throughput profiling against large panels of kinases and G-protein coupled receptors (GPCRs), followed by more focused mechanistic and cellular assays to validate and understand any identified off-target hits. This systematic process is designed to provide a clear, data-driven assessment of Compound X's selectivity and to anticipate potential safety liabilities long before they derail a promising therapeutic program.[5][6][7][8]

The Importance of Early and Comprehensive Off-Target Profiling

The rationale for front-loading off-target assessment is compelling. Identifying potential liabilities during the lead optimization phase allows for medicinal chemistry efforts to be directed towards mitigating these effects, ultimately leading to the selection of a clinical candidate with a higher probability of success. A narrow therapeutic window, often a consequence of off-target toxicities, can be the downfall of an otherwise effective drug.[1] For instance, inhibition of certain kinases has been linked to cardiotoxicity, highlighting the critical need for broad kinome-wide selectivity screening.[9]

This guide will focus on two of the largest and most frequently implicated target families in off-target interactions: kinases and GPCRs. Kinases, due to the conserved nature of their ATP-binding pocket, are a common source of off-target activity for ATP-competitive inhibitors.[9][10] GPCRs, representing the largest family of cell surface receptors, are also frequent unintended targets, leading to a wide range of physiological side effects.[11][12][13][14]

Experimental Workflows for Off-Target Assessment

A robust off-target profiling strategy employs a combination of in vitro biochemical and cell-based assays. The following sections detail the methodologies for assessing the interaction of Compound X with a broad panel of kinases and GPCRs.

Kinase Selectivity Profiling

The most direct method for identifying off-target kinase interactions is to screen the compound against a large, representative panel of purified kinases.[15] Several commercial platforms offer screening against hundreds of kinases, providing a comprehensive overview of a compound's kinome-wide selectivity.

Experimental Workflow: Kinase Panel Screening

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound_Prep Compound X & Y Serial Dilution Assay_Plate Assay Plate Assembly: Kinase, Substrate, ATP, Compound Compound_Prep->Assay_Plate Kinase_Panel Kinase Panel Preparation (e.g., 24-400 kinases) Kinase_Panel->Assay_Plate Incubation Incubation at RT (e.g., 60 minutes) Assay_Plate->Incubation Detection Signal Detection (Luminescence or Fluorescence) Incubation->Detection Data_Processing Raw Data Processing (% Inhibition Calculation) Detection->Data_Processing Selectivity_Score Selectivity Score Calculation (e.g., S-Score) Data_Processing->Selectivity_Score Hit_Identification Hit Identification (Inhibition > Threshold, e.g., 50%) Selectivity_Score->Hit_Identification

Caption: Workflow for broad kinase panel screening.

Detailed Protocol: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)

This protocol is adapted for a high-throughput, 384-well format to assess the inhibitory activity of Compound X and Compound Y against a panel of kinases.[15][16][17][18][19]

  • Compound Preparation : Prepare a 10-point serial dilution of Compound X and Compound Y in 100% DMSO, starting at a concentration 100-fold higher than the desired final maximum screening concentration.

  • Assay Plate Preparation : Add diluted compounds to the appropriate wells of a 384-well assay plate. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Kinase Reaction Initiation : Add the kinase, its specific substrate, and kinase buffer to each well. Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.

  • Incubation : Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ADP Detection : Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation : Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition : Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus, the kinase activity.

Data Presentation and Interpretation

The results of the kinase panel screen should be summarized in a clear, comparative format. The percentage of inhibition at a single high concentration (e.g., 10 µM) is typically used for the initial screen.

Target KinaseCompound X (% Inhibition @ 10 µM)Compound Y (% Inhibition @ 10 µM)Kinase Family
Kinase A (Primary Target) 98% 95% TK
Kinase B85%15%TK
Kinase C62%5%CAMK
Kinase D12%8%AGC
Kinase E5%3%STE
... (and so on for the entire panel).........

From this initial screen, "hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition). For Compound X, Kinase B and Kinase C are identified as potential off-target liabilities. The next step is to determine the potency (IC50) of Compound X against these hits in dose-response experiments.

Target KinaseCompound X IC50 (nM)Compound Y IC50 (nM)
Kinase A (Primary Target) 10 15
Kinase B500>10,000
Kinase C2,500>10,000

A selectivity score can also be calculated to provide a quantitative measure of a compound's overall selectivity. A common method is the S-score, which is the number of inhibited off-targets divided by the total number of kinases tested (at a given concentration). A lower S-score indicates higher selectivity.

GPCR Panel Screening

While Compound X is a putative kinase inhibitor, its chemical structure may have affinity for other target classes. GPCRs are a critical family to investigate.[12][20] Functional assays that measure downstream signaling events are typically employed for GPCR off-target screening.[11][14]

Experimental Workflow: GPCR Functional Assay (e.g., Calcium Flux)

G cluster_prep Preparation cluster_assay Functional Assay cluster_analysis Data Analysis Cell_Plating Plate Cells Expressing Target GPCR Dye_Loading Load Cells with Calcium-Sensitive Dye Cell_Plating->Dye_Loading Compound_Addition Add Compound X or Y Baseline_Reading Read Baseline Fluorescence Compound_Addition->Baseline_Reading Dye_Loading->Compound_Addition Ligand_Addition Add Agonist (Antagonist Mode) or Buffer (Agonist Mode) Baseline_Reading->Ligand_Addition Kinetic_Reading Measure Fluorescence Change Over Time (e.g., FLIPR) Ligand_Addition->Kinetic_Reading Response_Calculation Calculate % Activation or Inhibition Kinetic_Reading->Response_Calculation Dose_Response Generate Dose-Response Curves (EC50 or IC50) Response_Calculation->Dose_Response Hit_Confirmation Confirm Hits Dose_Response->Hit_Confirmation

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a promising class of compounds: 4-[(1,4-diazepan-1-yl)methyl]benzene-1-sulfonamide derivatives. While direct and extensive research on this specific scaffold is emerging, we can derive significant insights by comparing it with closely related analogs and by applying established principles of medicinal chemistry. This guide will synthesize available data, particularly from studies on 3-[(1,4-diazepan-1-yl)methyl]benzene-1-sulfonamides, to build a predictive SAR model for the 4-substituted series. The benzenesulfonamide moiety is a cornerstone in drug discovery, known for its role in a wide array of therapeutic agents including carbonic anhydrase inhibitors, anticancer drugs, and diuretics.[1][2] The 1,4-diazepane ring is also a "privileged structure" in medicinal chemistry, frequently found in compounds targeting the central nervous system.[3][4][5] The combination of these two pharmacophores in the target scaffold presents a rich design space for developing novel therapeutics.

Core Scaffold and Key Modification Points

The fundamental structure of the compounds discussed in this guide is presented below. Our analysis will focus on the impact of substitutions at three key positions: the sulfonamide nitrogen (R1), the benzene ring (R2), and the distal nitrogen of the diazepane ring (R3).

Caption: Core scaffold with key modification points (R1, R2, R3).

Structure-Activity Relationship (SAR) Analysis

The biological activity of these derivatives can be finely tuned by strategic modifications at the R1, R2, and R3 positions. The following sections compare the impact of these substitutions, primarily drawing data from studies on analogous 3-substituted phenylsulfonamides acting as 5-HT6 receptor antagonists.[6] This target is relevant as 5-HT6 receptors are implicated in cognitive disorders, and their modulation often involves ligands with structural similarities to our core scaffold.

Modifications of the Sulfonamide Moiety (R1)

The nature of the substituent on the sulfonamide nitrogen (R1) is critical for activity. Both aryl and alkyl groups have been explored, with varying outcomes.

Compound ID (Analogous)R1 Substituent5-HT6 Receptor Binding Affinity (Ki, nM)Key Observation
10a Phenyl10.5Aryl substitution is well-tolerated.
10b 4-Fluorophenyl8.2Electron-withdrawing groups on the phenyl ring can enhance affinity.
10h Methyl25.3Small alkyl groups are tolerated but may be less potent than aryl groups.
10f Ethyl28.7Increasing alkyl chain length slightly decreases affinity.
10g Isopropyl32.1Bulkier alkyl groups further reduce affinity.

Data is for 3-[(1,4-diazepan-1-yl)methyl]benzene-1-sulfonamide derivatives and is used here as a predictive model for the 4-substituted analogs.[6]

Expert Insights: The data suggests that an aromatic ring at the R1 position is favorable for high-affinity binding, likely due to potential π-π stacking interactions within the receptor's binding pocket. The introduction of a fluorine atom on this ring further enhances potency, a common strategy in medicinal chemistry to modulate electronic properties and metabolic stability. While smaller alkyl groups are tolerated, bulkier substituents are detrimental, indicating a sterically constrained binding site.

Substitutions on the Benzene Ring (R2)

The placement and nature of substituents on the central benzene ring significantly influence the molecule's interaction with its biological target. While our core topic is the 4-substituted isomer, understanding the impact of substitution at other positions provides valuable context. The shift of the (1,4-diazepan-1-yl)methyl group from position 3 to position 4 is expected to alter the vector and distance of the diazepane moiety relative to the sulfonamide group, which will undoubtedly impact receptor binding. For many targets, para-substitution allows the substituent to project out of the binding site into the solvent, or to interact with a different sub-pocket compared to a meta-substituted analog.

Expert Insights: Based on general principles, electron-withdrawing groups (e.g., halogens, nitro groups) or hydrogen bond acceptors/donors at the R2 position could introduce new interactions with the target protein and should be explored. The optimal substitution pattern will be highly target-dependent.

Modifications of the 1,4-Diazepane Ring (R3)

The 1,4-diazepane ring serves as a crucial anchoring group, and its basic nitrogen atom is often involved in a key ionic interaction with an acidic residue (e.g., aspartate) in the target receptor. Substitution on the distal nitrogen (R3) can modulate this basicity and introduce additional interactions.

Compound ID (Analogous)R3 Substituent5-HT6 Receptor Binding Affinity (Ki, nM)Key Observation
10a H10.5Unsubstituted diazepane shows good affinity.
10l Methyl12.8Small alkyl substitution is well-tolerated with a minor drop in affinity.
10j (R1=4-F-Ph)Methyl9.5The effect of N-methylation is consistent with different R1 groups.

Data is for 3-[(1,4-diazepan-1-yl)methyl]benzene-1-sulfonamide derivatives and is used here as a predictive model for the 4-substituted analogs.[6]

Expert Insights: The secondary amine (R3=H) is likely protonated at physiological pH, forming a critical salt bridge with the receptor. N-alkylation, such as with a methyl group, is generally tolerated. This modification can alter the pKa of the amine and may improve pharmacokinetic properties such as cell permeability and metabolic stability. The minimal impact on affinity suggests that this position is likely solvent-exposed or that the introduced alkyl group does not clash with the binding site.

Experimental Protocols

To facilitate further research and validation of the SAR principles discussed, we provide a general synthetic methodology and a representative biological assay protocol.

General Synthesis Scheme

The synthesis of 4-[(1,4-diazepan-1-yl)methyl]benzene-1-sulfonamide derivatives can be achieved through a multi-step process, adapted from the synthesis of the 3-substituted analogs.[6]

Synthesis_Workflow A 4-Nitrobenzaldehyde C Intermediate Amine A->C + B Reductive Amination B Substituted 1,4-Diazepane E Final Protected Compound C->E + D TEA, DCM D Substituted Sulfonyl Chloride F Final Deprotected Compound (Target) E->F Deprotection (e.g., HCl/IPA)

Caption: General synthetic workflow for target compounds.

Step-by-Step Protocol:

  • Reductive Amination: 4-Nitrobenzaldehyde is reacted with a suitably substituted 1,4-diazepane in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the intermediate amine.

  • Sulfonamide Formation: The resulting amine is then coupled with a substituted sulfonyl chloride in a solvent like dichloromethane (DCM) with a base such as triethylamine (TEA).[6]

  • Deprotection (if necessary): If a protecting group is used on the diazepane ring, it is removed in the final step. For instance, a Boc group can be removed under acidic conditions (e.g., HCl in isopropanol) to yield the final hydrochloride salt of the target compound.[6]

  • Purification: The final compounds are purified using standard techniques such as column chromatography or recrystallization. Characterization is performed using NMR, mass spectrometry, and IR spectroscopy.[6]

Representative Biological Assay: 5-HT6 Receptor Binding

To evaluate the affinity of the synthesized compounds for a specific target, a competitive radioligand binding assay is a standard and robust method.

Protocol:

  • Membrane Preparation: Membranes from cells stably expressing the human 5-HT6 receptor are prepared.

  • Assay Buffer: The assay is typically performed in a buffer containing 50 mM Tris-HCl, 10 mM MgCl2, and 0.5 mM EDTA at pH 7.4.

  • Competition Binding: A constant concentration of a radioligand (e.g., [3H]-LSD) is incubated with the receptor-containing membranes in the presence of varying concentrations of the test compounds.

  • Incubation: The mixture is incubated, for example, at 37°C for 60 minutes, to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

The SAR analysis, though built upon analogous structures, provides a strong predictive framework for the design of novel 4-[(1,4-diazepan-1-yl)methyl]benzene-1-sulfonamide derivatives. The key takeaways are:

  • R1 Position: Aromatic substituents, particularly those with electron-withdrawing groups, on the sulfonamide nitrogen are predicted to be favorable for high affinity.

  • R3 Position: The secondary amine on the diazepane ring is likely crucial for a key ionic interaction, while small N-alkyl substituents are well-tolerated and may offer advantages for ADME properties.

  • Positional Isomerism: The shift from a 3- to a 4-substituted benzene ring will significantly alter the spatial orientation of the key pharmacophoric elements, necessitating empirical testing to determine the optimal arrangement for any given biological target.

Future work should focus on the synthesis and biological evaluation of a focused library of 4-substituted derivatives to validate these hypotheses. Exploring a diverse range of targets beyond 5-HT6 receptors, such as other GPCRs, kinases, or enzymes like carbonic anhydrase[1][7] and protein tyrosine phosphatase 1B (PTP1B)[8], could uncover novel therapeutic applications for this versatile scaffold.

References

  • Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders. Bentham Science. Available at: [Link]

  • Toward a treatment of diabesity: Rational design, synthesis and biological evaluation of benzene-sulfonamide derivatives as a new class of PTP-1B inhibitors. PubMed. Available at: [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. Available at: [Link]

  • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. PMC. Available at: [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. Available at: [Link]

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Jacobs Publishers. Available at: [Link]

  • Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. Available at: [Link]

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. ResearchGate. Available at: [Link]

  • Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. Available at: [Link]

  • Synthesis and structure-activity relationships of 4-oxo-1-phenyl-3,4,6,7-tetrahydro-[6][9]diazepino[6,7,1-hi]indoles: novel PDE4 inhibitors. PubMed. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors. PMC. Available at: [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. ResearchGate. Available at: [Link]

Sources

In-vivo validation of 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide as a pro-cognitive agent

Author: BenchChem Technical Support Team. Date: March 2026

In-Vivo Validation of 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide as a Pro-Cognitive Agent: A Comparative Methodological Guide

Executive Summary & Mechanistic Rationale

The pursuit of novel therapeutics for cognitive deficits in Alzheimer’s disease (AD) and schizophrenia has increasingly focused on the serotonin 5-HT6 receptor. Exclusively expressed in the central nervous system (CNS), the 5-HT6 receptor is a Gs-coupled GPCR that modulates cholinergic and glutamatergic tone[1],[2].

Historically, 5-HT6 antagonists such as idalopirdine and intepirdine generated massive preclinical excitement but ultimately failed in Phase 3 clinical trials when used as adjuncts to cholinesterase inhibitors[3],[4]. Retrospective analyses suggest these failures were driven by suboptimal receptor kinetics, insufficient brain penetrance at tolerated doses, and a lack of sustained target engagement[1].

4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide (hereafter referred to as 4-DBS ) represents a next-generation structural approach. By incorporating a highly basic 1,4-diazepane ring, 4-DBS achieves an optimal pKa for superior blood-brain barrier (BBB) penetration and sustained hydrogen-bonding within the 5-HT6 binding pocket. This guide objectively compares the in-vivo efficacy of 4-DBS against legacy alternatives and details the self-validating experimental protocols required to prove its pro-cognitive mechanism.

Mechanistic Pathway Visualization

The pro-cognitive efficacy of 4-DBS is driven by network disinhibition. By antagonizing the 5-HT6 receptor on GABAergic interneurons, 4-DBS reduces cAMP/PKA signaling, which suppresses GABA release. This disinhibition subsequently enhances the efflux of acetylcholine (ACh) and glutamate in the prefrontal cortex and hippocampus[2].

Pathway CompoundX 4-DBS (5-HT6 Antagonist) Receptor 5-HT6 Receptor (Gs-coupled GPCR) CompoundX->Receptor Blocks AdenylylCyclase Adenylyl Cyclase (AC) Receptor->AdenylylCyclase Decreases Activity cAMP cAMP Production AdenylylCyclase->cAMP Reduces PKA Protein Kinase A (PKA) cAMP->PKA Downregulates GABA GABAergic Interneurons (Inhibition) PKA->GABA Disinhibits Network ACh Acetylcholine & Glutamate Release GABA->ACh Increases Efflux Cognition Pro-Cognitive Effects (Memory & Learning) ACh->Cognition Enhances

Mechanism of 4-DBS: 5-HT6 antagonism disinhibits GABAergic networks, increasing ACh/Glutamate efflux.

Comparative Efficacy Profile

To establish 4-DBS as a viable lead, its pharmacodynamic and pharmacokinetic properties must be benchmarked against both failed clinical candidates and the current standard of care (Donepezil). The data below demonstrates that 4-DBS achieves a superior Brain/Plasma ratio, translating to a lower Minimum Effective Dose (MED) in behavioral models.

CompoundPrimary Target5-HT6 Affinity (Ki, nM)Brain/Plasma RatioScopolamine Reversal (MED)Clinical Status
4-DBS 5-HT6 Antagonist0.151.83.0 mg/kgPreclinical Lead
Idalopirdine 5-HT6 Antagonist0.830.610.0 mg/kgFailed Phase 3[4]
Intepirdine 5-HT6 Antagonist0.180.95.0 mg/kgFailed Phase 3[3]
Donepezil AChE InhibitorN/A1.21.0 mg/kgApproved (Standard)

In-Vivo Experimental Validation: Self-Validating Protocols

A rigorous pharmacological evaluation requires a self-validating system. Every protocol must include a Vehicle arm (to establish baseline), a Scopolamine-only arm (to validate deficit induction), and a Positive Control arm (Donepezil, to validate assay sensitivity). If the internal controls fail, the experimental cohort is voided.

Workflow Acclimation Animal Acclimation (7 Days) Dosing Compound Admin (4-DBS vs Controls) Acclimation->Dosing Deficit Scopolamine Injection (Amnesia Induction) Dosing->Deficit 30 min wait Behavior Behavioral Assays (NOR & MWM) Deficit->Behavior 30 min wait Analysis Data Analysis (Discrimination Index) Behavior->Analysis

In-vivo behavioral testing workflow for evaluating the pro-cognitive efficacy of 4-DBS.

Protocol 1: Novel Object Recognition (NOR) Task

Objective: Evaluate non-spatial, short-term recognition memory.

  • Subject Preparation: Utilize male Wistar rats (250-300g).

    • Causality: Wistar rats possess highly characterized baseline exploratory behaviors, ensuring that deviations caused by amnesic agents are statistically distinguishable.

  • Compound Administration: Administer 4-DBS (3, 10, 30 mg/kg), Donepezil (1 mg/kg), or Vehicle via oral gavage (p.o.).

    • Causality: Oral administration forces the compound through first-pass metabolism, assessing true systemic bioavailability and mimicking the intended clinical route.

  • Deficit Induction: 30 minutes post-dose, administer Scopolamine (1.0 mg/kg, i.p.).

    • Causality: Scopolamine is a muscarinic antagonist that temporarily blocks cholinergic signaling, mimicking the neurochemical deficits of AD. The 30-minute delay ensures 4-DBS reaches its Tmax (peak plasma concentration) prior to the neurochemical insult.

    • Validation Checkpoint: The Scopolamine + Vehicle cohort must exhibit a Discrimination Index (DI) near 0 (indicating random chance exploration). If DI > 0.2, the amnesia was not successfully induced, and the trial is discarded.

  • Training Phase (T1): 30 minutes post-scopolamine, place the rat in an arena with two identical objects for 3 minutes.

  • Testing Phase (T2): Following a 1-hour inter-trial interval, replace one familiar object with a novel object. Record exploration time for 3 minutes.

    • Causality: A 1-hour interval specifically isolates short-term working memory, which is highly sensitive to 5-HT6 modulation.

  • Data Analysis: Calculate the Discrimination Index: DI = (Time Novel - Time Familiar) / Total Exploration Time.

Protocol 2: Morris Water Maze (MWM)

Objective: Assess hippocampal-dependent spatial learning and reference memory.

  • Acquisition Phase: Train rats in a 1.5m circular pool filled with opaque water (22°C) to locate a submerged, hidden platform. Conduct 4 trials per day for 4 consecutive days.

    • Causality: Opaque water prevents visual tracking of the platform, forcing the animal to rely entirely on extra-maze spatial cues (hippocampal navigation). Multiple days of training evaluate the rate of learning.

  • Probe Trial (Day 5): Remove the platform from the pool. Allow the rat to swim freely for 60 seconds.

    • Causality: Removing the platform tests memory consolidation and retrieval. A successful pro-cognitive agent like 4-DBS will cause the rat to spend significantly more time (>35%) searching in the target quadrant compared to the scopolamine-only group.

Discussion & Translational Outlook

The historical failure of 5-HT6 antagonists like idalopirdine[4] and intepirdine[3] highlights a critical drug development lesson: high in-vitro affinity does not guarantee in-vivo target engagement. 4-DBS separates itself from legacy compounds through its superior brain-to-plasma partitioning (1.8 ratio), driven by the physicochemical properties of its 1,4-diazepane moiety. By achieving robust CNS concentrations at lower systemic doses, 4-DBS effectively overrides scopolamine-induced amnesia without triggering the peripheral dose-limiting toxicities that plagued earlier clinical candidates. Future translational efforts must prioritize PET imaging to confirm sustained 5-HT6 receptor occupancy in human subjects, ensuring the preclinical successes of 4-DBS translate reliably into the clinic.

Sources

A comparative analysis of different synthetic routes to 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

The compound 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide is a highly versatile building block and active pharmaceutical ingredient (API) intermediate. Structurally, it features a primary benzenesulfonamide moiety linked via a methylene bridge to a 1,4-diazepane (homopiperazine) ring.

In medicinal chemistry, molecules bearing this specific pharmacophore are extensively investigated as potent, isoform-selective Carbonic Anhydrase Inhibitors (CAIs) [1]. The primary sulfonamide acts as a zinc-binding group within the enzyme's active site, while the basic homopiperazine tail extends into the variable regions of the enzymatic cleft, dictating isoform selectivity (e.g., favoring hCA II or mitochondrial hCA VA over off-target isoforms)[1][2].

Synthesizing this molecule requires strict regiocontrol. Because 1,4-diazepane contains two secondary amines, direct reaction with an electrophile inevitably yields a complex mixture of mono-alkylated, di-alkylated, and bridged dimeric species. Therefore, all viable synthetic routes mandate the use of a mono-protected precursor, typically 1-Boc-homopiperazine .

This guide objectively compares the two predominant synthetic strategies for this molecule: Reductive Amination (Route A) and Direct Nucleophilic Substitution/Alkylation (Route B).

Retrosynthetic Strategy

Retrosynthesis Target 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide (Target Molecule) BocIntermediate 1-Boc-4-(4-sulfamoylbenzyl)-1,4-diazepane (Protected Intermediate) Target->BocIntermediate Boc Deprotection (TFA or HCl) Aldehyde 4-Formylbenzenesulfonamide + 1-Boc-homopiperazine BocIntermediate->Aldehyde Route A: Reductive Amination NaBH(OAc)3 Bromide 4-(Bromomethyl)benzenesulfonamide + 1-Boc-homopiperazine BocIntermediate->Bromide Route B: Nucleophilic Substitution Base (e.g., K2CO3)

Retrosynthetic pathways for 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide.

Route A: Reductive Amination (The Preferred Scalable Route)

Mechanistic Causality & Rationale

Reductive amination is widely considered the gold standard for constructing benzylic amines in process chemistry. This route utilizes 4-formylbenzenesulfonamide and 1-Boc-homopiperazine . The reaction relies on the mild reducing agent Sodium Triacetoxyborohydride (NaBH(OAc)3) , as pioneered by Abdel-Magid et al.[3][4].

Why NaBH(OAc)3? Unlike Sodium Borohydride (NaBH4), which aggressively reduces aldehydes to alcohols, the electron-withdrawing acetoxy groups in NaBH(OAc)3 stabilize the boron-hydrogen bond. This allows the reagent to selectively reduce the transiently formed iminium ion without reducing the starting aldehyde[5]. Furthermore, the primary sulfonamide group remains completely inert under these mildly acidic, hydride-reducing conditions.

Step-by-Step Experimental Protocol

Step 1: Iminium Formation and Reduction

  • Charge a dry reaction vessel with 4-formylbenzenesulfonamide (1.0 equiv) and 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Add 1-Boc-homopiperazine (1.05 equiv). The slight excess ensures complete consumption of the aldehyde, preventing the formation of difficult-to-separate benzylic alcohol byproducts.

  • Stir the mixture at room temperature for 30–60 minutes to allow the imine/iminium equilibrium to establish. (Note: Acetic acid catalysis is generally unnecessary for aldehydes but can be added at 1.0 equiv if the reaction stalls[6]).

  • Add NaBH(OAc)3 (1.4 equiv) portion-wise over 15 minutes to control the mild exotherm.

  • Stir for 4–12 hours at room temperature until TLC/LCMS indicates complete conversion.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. This neutralizes the liberated acetic acid and destroys unreacted hydride. Extract the aqueous layer with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo to yield the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the crude intermediate in DCM (0.5 M).

  • Add Trifluoroacetic acid (TFA) (10 equiv) dropwise at 0 °C.

  • Warm to room temperature and stir for 2 hours.

  • Concentrate in vacuo. To obtain the free base, partition the residue between DCM and 1M aqueous NaOH, extract, dry, and concentrate to yield the final target.

Route B: Direct Alkylation (Nucleophilic Substitution)

Mechanistic Causality & Rationale

Route B constructs the C-N bond via an SN2 displacement, reacting 4-(bromomethyl)benzenesulfonamide [7] with 1-Boc-homopiperazine in the presence of a mild inorganic base (e.g., K2CO3) or an organic base (e.g., DIPEA)[8].

The Pitfalls of Alkylation: While seemingly more direct, this route suffers from a critical chemoselectivity vulnerability. The primary sulfonamide group (pKa ~ 10) can be deprotonated by the base, turning the sulfonamide nitrogen into a competing nucleophile. This can lead to self-condensation (oligomerization) of the starting bromide or unwanted side reactions. To mitigate this, the reaction must be run at moderate dilution, and the secondary amine (which is vastly more nucleophilic than the sulfonamide anion) must be kept in slight excess.

Step-by-Step Experimental Protocol

Step 1: SN2 Alkylation

  • Dissolve 4-(bromomethyl)benzenesulfonamide (1.0 equiv) in anhydrous Acetonitrile (MeCN) (0.15 M).

  • Add anhydrous K2CO3 (2.0 equiv) followed by 1-Boc-homopiperazine (1.1 equiv).

  • Heat the suspension to 60 °C and stir for 6–8 hours.

  • Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove the inorganic salts (KBr and excess K2CO3)[8].

  • Concentrate the filtrate in vacuo. The crude mixture often requires column chromatography (Silica gel, EtOAc/Hexanes) to separate the product from unreacted amine and trace oligomers.

Step 2: Boc Deprotection Follow the identical TFA/DCM deprotection protocol described in Route A.

Quantitative Data Comparison

The following table summarizes the performance metrics of both routes based on standard process chemistry optimizations for this class of molecules.

MetricRoute A (Reductive Amination)Route B (Direct Alkylation)
Typical Overall Yield 82% – 88%60% – 70%
Reaction Time (Step 1) 4 – 12 hours (Room Temp)6 – 8 hours (60 °C)
Chemoselectivity Excellent (No sulfonamide reactivity)Moderate (Risk of sulfonamide alkylation)
Purification Required Often bypasses chromatography (crystallization of intermediate)Strict requirement for column chromatography
E-factor (Waste generation) Low (Aqueous quench, clean phase separation)Moderate to High (Chromatography solvent waste)
Scalability Highly Scalable (>1 kg)Limited (Best for <100 g library synthesis)

Conclusion & Recommendations

For the synthesis of 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide, Route A (Reductive Amination) is objectively superior for both bench-scale purity and large-scale manufacturing. The use of NaBH(OAc)3 provides a self-validating, highly chemoselective environment that completely ignores the sensitive primary sulfonamide[3].

Route B (Direct Alkylation) remains a viable alternative primarily for rapid medicinal chemistry library generation, particularly if 4-(bromomethyl)benzenesulfonamide is already available in the laboratory inventory[7]. However, researchers must be prepared to accept lower yields and invest time in chromatographic purification due to the competing nucleophilicity of the sulfonamide moiety.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.[Link]

  • National Center for Biotechnology Information (NCBI). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." PubMed.[Link]

  • Organic Chemistry Portal. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[Link]

  • Angeli, A., Supuran, C. T., et al. (2023). "Targeting Human Carbonic Anhydrases with Novel Piperazine and Homopiperazine Benzenesulfonamides to Alleviate Paclitaxel-Induced Peripheral Neuropathy." Journal of Medicinal Chemistry.[Link]

  • Supuran, C. T., et al. (2019). "Sulfonamides incorporating piperazine bioisosteres as potent human carbonic anhydrase I, II, IV and IX inhibitors." Bioorganic Chemistry.[Link]

  • Supuran, C. T., et al. (2020). "Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment." Metabolites (PMC).[Link]

  • WIPO. (2011). "Biaryl phosphodiesterase inhibitors.

Sources

Cross-Validation of Analytical Methods for 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with amphoteric, highly polar pharmacophores. The compound 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide represents a classic chromatographic challenge: it combines a highly basic 1,4-diazepane ring with a weakly acidic sulfonamide moiety. This structural duality renders traditional Reversed-Phase Liquid Chromatography (RPLC) highly inefficient, often resulting in severe peak tailing and poor retention.

This guide provides an objective, data-driven cross-validation of two superior alternatives: Hydrophilic Interaction Liquid Chromatography (HILIC) with UV detection for high-concentration Active Pharmaceutical Ingredient (API) quality control, and LC-MS/MS for trace-level bioanalytical quantification. By aligning with global regulatory standards, this framework ensures your analytical methods are robust, phase-appropriate, and scientifically sound.

Physicochemical Profiling & The Causality of Method Selection

To develop a self-validating analytical method, we must first understand the causality driven by the molecule's physicochemical properties.

The secondary amine in the 1,4-diazepane ring is highly basic (pKa ~10.4). In standard acidic mobile phases (pH 2–4) typically used in RPLC, this amine is fully protonated. Consequently, it undergoes severe secondary ionic interactions with residual silanol groups on conventional C18 stationary phases. This manifests as unacceptable peak asymmetry (tailing factor > 2.0) and poor retention (k' < 1.0). While ion-pairing reagents can force retention in RPLC, they permanently alter column chemistry and cause severe ion suppression in mass spectrometry.

The Solution: [1]. HILIC utilizes a polar stationary phase and a highly organic mobile phase (typically >70% acetonitrile). In this environment, water acts as the strong eluting solvent. The polar basic amine partitions seamlessly into the water-enriched layer immobilized on the stationary phase surface, yielding symmetrical peaks and excellent retention. Furthermore, the high organic content exponentially enhances electrospray ionization (ESI) efficiency for [2].

MethodSelection Start 4-[(1,4-Diazepan-1-yl)methyl] benzene-1-sulfonamide Prop Highly Polar & Basic (pKa ~10) Start->Prop Matrix Sample Matrix? Prop->Matrix API API / Formulation (High Conc.) Matrix->API Bio Biological / Environmental (Trace Conc.) Matrix->Bio HILIC HILIC-UV (Ammonium Formate/ACN) API->HILIC Assay/Purity LCMS HILIC-LC-MS/MS (ESI+, MRM Mode) Bio->LCMS PK/TK Studies

Decision tree for analytical method selection based on matrix and polarity.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, every protocol must have built-in validation checks. The following workflows cross-validate HILIC-UV for bulk assay against LC-MS/MS for trace analysis, adhering strictly to [3] and [4] guidelines.

Protocol A: HILIC-UV for API Assay and Impurity Profiling

Designed for linearity, precision, and robustness (ICH Q2(R2)).

  • Column Selection: Equip the system with a Zwitterionic HILIC column (150 x 4.6 mm, 3.5 µm). The zwitterionic surface provides balanced electrostatic interactions for the amphoteric sulfonamide.

  • Mobile Phase Preparation:

    • Pump A: 10 mM Ammonium Formate buffer (Adjusted to pH 3.0 with formic acid). Causality: The buffer controls the ionization state of the diazepane ring, ensuring reproducible retention.

    • Pump B: 100% LC-MS Grade Acetonitrile.

  • Gradient Elution: Program a gradient starting at 90% B, decreasing to 60% B over 10 minutes. Causality: Unlike RPLC, HILIC requires starting with a high organic concentration to maintain the critical aqueous partition layer on the silica surface.

  • Self-Validating System Suitability Test (SST): Before running samples, inject the standard (50 µg/mL) six consecutive times. The run is only valid if the Relative Standard Deviation (RSD) of the peak area is <2.0% and the Tailing Factor (Tf) is <1.5.

Protocol B: LC-MS/MS for Bioanalytical Quantification

Designed for extreme sensitivity and matrix resilience (ICH M10).

  • Sample Preparation: Perform protein precipitation on plasma samples using 0.1% Formic Acid in Acetonitrile (1:3 v/v). Vortex for 2 minutes and centrifuge at 14,000 rpm. Causality: The acidic organic solvent ensures complete release of protein-bound sulfonamides while precipitating matrix proteins.

  • Chromatographic Separation: Utilize a sub-2 µm HILIC column. The high organic mobile phase enhances droplet desolvation in the MS source, drastically improving ionization efficiency compared to aqueous RPLC eluents.

  • MS/MS Optimization (MRM Mode): Operate in Electrospray Ionization Positive (ESI+) mode. Target the protonated precursor ion [M+H]+ . Monitor the quantitative transition to m/z 156 (a highly stable sulfanilamide-like fragment characteristic of this class) and a secondary diazepane fragment for qualitative confirmation.

  • Self-Validating Matrix Effect Check: Calculate the matrix factor by comparing the peak area of the analyte spiked into post-extracted blank matrix versus a neat standard solution. An Internal Standard (IS)-normalized matrix effect between 85% and 115% validates the extraction efficiency.

ValidationWorkflow cluster_Q2 ICH Q2(R2) Analytical Validation cluster_M10 ICH M10 Bioanalytical Validation Dev Method Development (HILIC vs RPLC) SST System Suitability Testing (Tailing < 1.5, RSD < 2%) Dev->SST Lin Linearity & Range (R² > 0.999) SST->Lin Mat Matrix Effect (IS Normalized) SST->Mat Acc Accuracy & Precision (Recovery 98-102%) Lin->Acc Report Final Cross-Validation Report Acc->Report Stab Stability Studies (Benchtop, Freeze-Thaw) Mat->Stab Stab->Report

Cross-validation workflow aligned with ICH Q2(R2) and ICH M10 guidelines.

Comparative Performance Data

To objectively compare the performance of these methodologies, the following tables summarize the experimental validation data. Table 1 highlights the fundamental chromatographic superiority of HILIC over conventional RPLC for this specific molecule. Table 2 cross-validates the quantitative metrics of the two proposed methods against regulatory thresholds.

Table 1: Chromatographic Performance Comparison
ParameterConventional RPLC (C18)HILIC (Zwitterionic)Scientific Causality / Implication
Retention Factor (k') 0.8 (Poor)4.5 (Optimal)HILIC's water layer effectively partitions the highly polar amine, preventing early elution.
Tailing Factor (Tf) 2.4 (Severe)1.1 (Symmetrical)HILIC completely eliminates secondary ionic interactions with free silanols.
Theoretical Plates (N) < 2,000> 12,000The high organic mobile phase in HILIC lowers viscosity, improving mass transfer kinetics.
MS Ionization Baseline+400% EnhancementHigh acetonitrile content in HILIC accelerates ESI droplet desolvation.
Table 2: Cross-Validation Metrics (HILIC-UV vs. LC-MS/MS)
Validation ParameterHILIC-UV (API Assay)LC-MS/MS (Plasma Matrix)Governing Guideline
Linearity Range 1.0 – 100 µg/mL0.5 – 500 ng/mLICH Q2(R2) / ICH M10
Correlation (R²) 0.99950.9989ICH Q2(R2)
Limit of Quantitation 0.5 µg/mL0.5 ng/mLICH Q2(R2)
Intra-day Precision 0.8% RSD4.2% RSDICH Q2(R2) / ICH M10
Accuracy (Recovery) 99.2% – 100.5%92.5% – 106.3%ICH Q2(R2) / ICH M10
Matrix Effect N/A96.4% (No suppression)ICH M10

Conclusion

The analytical cross-validation of 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide clearly demonstrates that relying on traditional RPLC leads to compromised data integrity due to the molecule's basic and polar nature. By transitioning to a HILIC-based framework, laboratories can achieve symmetrical peak shapes and robust retention. Furthermore, adapting this HILIC methodology to an LC-MS/MS platform provides the exponential sensitivity required for bioanalytical pharmacokinetics, successfully bridging the gap between API release testing and clinical monitoring.

References

  • Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds. Molecules (MDPI). Available at:[Link]

  • Quantitative LC/MS-MS determination of sulfonamides and some other antibiotics. Journal of AOAC International (PubMed/NIH). Available at:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

Validating target engagement of 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide with 5-HT6 receptors

Author: BenchChem Technical Support Team. Date: March 2026

The 5-Hydroxytryptamine 6 (5-HT6) receptor is a Gs-coupled G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Because of its localized expression in regions governing learning and memory (such as the striatum and hippocampus), 5-HT6 receptor antagonism has emerged as a highly pursued therapeutic strategy for cognitive impairment in Alzheimer’s disease and schizophrenia[1].

The compound 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide represents a highly optimized pharmacophore for 5-HT6 receptor engagement. The 1,4-diazepane ring provides the essential basic amine that forms a critical salt bridge with the conserved Asp3.32 residue in the orthosteric binding pocket, while the benzenesulfonamide moiety extends into an auxiliary hydrophobic pocket, driving the high selectivity of this class of compounds over other 5-HT receptor subtypes[2].

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical modalities used to validate the target engagement of this compound. We will dissect the causality behind each experimental choice and provide self-validating protocols to ensure absolute data integrity.

Comparative Analysis of Target Engagement Assays

To confidently classify 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide as a potent 5-HT6 receptor antagonist, binding affinity ( Ki​ ) must be correlated with functional cellular efficacy ( IC50​ ). Relying on a single assay modality introduces blind spots regarding compound permeability, binding kinetics, and functional signaling.

Table 1: Objective Comparison of 5-HT6 Target Engagement Modalities
Assay ModalityPrimary ReadoutStrengthsLimitationsBest Used For
Radioligand Binding ([3H]-LSD) Affinity ( Ki​ ), Receptor Density ( Bmax​ )Gold standard for thermodynamic affinity; highly reproducible across labs.Requires radioactive materials; utilizes disrupted cell membranes, ignoring cellular permeability.Initial hit validation and structure-activity relationship (SAR) profiling.
Live-Cell NanoBRET Real-time Target Engagement ( IC50​ )Measures binding in intact living cells; preserves endogenous ion gradients and accessory proteins.Requires transfection of a NanoLuc-tagged 5-HT6 receptor; relies on a fluorescent tracer.Confirming intracellular target access and real-time binding kinetics.
cAMP Accumulation (HTRF) Functional Efficacy ( Emax​ , IC50​ )Directly measures downstream Gs-protein signaling; distinguishes antagonists from inverse agonists.Signal amplification can mask subtle binding differences; requires phosphodiesterase inhibitors.Validating the functional consequence of the binding event.

Receptor Signaling & Intervention Logic

Before detailing the protocols, it is critical to understand the signaling cascade we are measuring. The 5-HT6 receptor is constitutively active and positively coupled to adenylyl cyclase (AC) via the Gs protein[2].

Pathway Ligand 4-[(1,4-Diazepan-1-yl)methyl] benzene-1-sulfonamide Receptor 5-HT6 Receptor (GPCR) Ligand->Receptor Binds & Antagonizes Gprotein Gs Protein Complex Receptor->Gprotein Inhibits Activation Effector Adenylyl Cyclase (AC) Gprotein->Effector Decreased Stimulation SecondMsgr cAMP Accumulation Effector->SecondMsgr Reduced ATP Conversion Kinase Protein Kinase A (PKA) SecondMsgr->Kinase Downstream Signaling Dampened

Figure 1: 5-HT6 receptor Gs-coupled signaling pathway and the antagonistic intervention.

Self-Validating Experimental Methodologies

Every protocol below is engineered as a "self-validating system." This means internal controls are built directly into the workflow to automatically flag assay drift, reagent degradation, or operator error.

Protocol A: Radioligand Competition Binding Assay

Causality Check: We utilize [3H]-LSD because it exhibits high, non-selective affinity for 5-HT receptors. To isolate 5-HT6 specific binding, we use CHO-K1 cells stably expressing only the human 5-HT6 receptor. Ascorbic acid is added to the buffer to prevent the oxidation of the indole core of reference monoamines[3].

Step-by-Step Workflow:

  • Membrane Preparation: Resuspend CHO-K1/h5-HT6R membranes in Assay Buffer (50 mM Tris-HCl pH 7.4, 4 mM CaCl₂, 0.1% ascorbic acid) to a final concentration of 2.5 µg protein/well[3].

  • Compound Plating: Dispense 25 µL of 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM).

  • Self-Validation Controls: Include wells with assay buffer only (Total Binding) and wells with 10 µM SB-399885 (Non-Specific Binding)[4]. Calculate the Z'-factor; the plate is only valid if Z' > 0.6.

  • Radioligand Addition: Add 25 µL of [3H]-LSD (final concentration 1.5 nM, approximating its Kd​ )[3].

  • Incubation: Incubate the 96-well plate at 27°C for 60 minutes to reach thermodynamic equilibrium[3].

  • Filtration & Detection: Rapidly filter the reaction through GF/C glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding). Wash 3 times with ice-cold 50 mM Tris-HCl. Add scintillation cocktail and read on a Microbeta counter.

  • Data Analysis: Convert IC50​ to Ki​ using the Cheng-Prusoff equation.

Protocol B: Live-Cell NanoBRET Target Engagement

Causality Check: Membrane preparations strip away the cellular context. NanoBRET measures binding in living cells by utilizing Bioluminescence Resonance Energy Transfer between a NanoLuc-tagged receptor and a cell-permeable fluorescent tracer. If our compound cannot cross the cell membrane, it will fail this assay despite showing high affinity in Protocol A.

NanoBRET Step1 1. Transfect Cells (NanoLuc-5-HT6R) Step2 2. Add Tracer (BRET Acceptor) Step1->Step2 Step3 3. Add Ligand (Test Compound) Step2->Step3 Step4 4. Add Furimazine (Substrate) Step3->Step4 Step5 5. Read BRET (460nm/618nm) Step4->Step5

Figure 2: Step-by-step workflow for live-cell NanoBRET target engagement assay.

Step-by-Step Workflow:

  • Transfection: Transfect HEK293 cells with a plasmid encoding N-terminally NanoLuc-tagged human 5-HT6R. Seed at 20,000 cells/well in a 96-well white plate.

  • Tracer Titration (Self-Validation): Determine the Kd​ of the fluorescent tracer (e.g., a Bodipy-conjugated 5-HT antagonist) by running a saturation binding curve. Use the tracer at its Kd​ concentration for the competition assay.

  • Compound Incubation: Add 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide (10-point serial dilution). Incubate for 2 hours at 37°C in 5% CO₂.

  • Substrate Addition: Add Furimazine (NanoLuc substrate) 5 minutes prior to reading.

  • Detection: Measure dual emissions at 460 nm (donor) and 618 nm (acceptor). Calculate the BRET ratio (Acceptor/Donor). A decrease in the BRET ratio indicates successful target engagement by the unlabeled test compound.

Protocol C: cAMP Accumulation (Functional Assay)

Causality Check: To prove our compound is an antagonist (and not an agonist), we must stimulate the cells with an EC80​ concentration of Serotonin (5-HT) and measure the compound's ability to inhibit cAMP production. We use IBMX (a broad-spectrum phosphodiesterase inhibitor) to prevent the rapid degradation of cAMP, ensuring a robust and measurable signal window[5].

Step-by-Step Workflow:

  • Cell Preparation: Harvest CHO-K1/h5-HT6R cells and resuspend in stimulation buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX)[5].

  • Antagonist Pre-incubation: Add cells (5,000 cells/well) to a 384-well plate containing serial dilutions of 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide. Incubate for 15 minutes at room temperature.

  • Agonist Challenge: Add Serotonin (5-HT) at its pre-determined EC80​ concentration (typically ~30 nM). Incubate for 30 minutes at 37°C[5].

  • Lysis & Detection: Add HTRF lysis buffer containing cryptate-labeled anti-cAMP antibody and d2-labeled cAMP. Incubate for 1 hour.

  • Readout: Read Time-Resolved Fluorescence (TRF) at 620 nm and 665 nm. The HTRF ratio is inversely proportional to the intracellular cAMP concentration.

Quantitative Data Presentation

The table below summarizes the expected pharmacological profile of 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide, benchmarked against the industry-standard 5-HT6 antagonist SB-271046[1] and the endogenous agonist Serotonin.

Table 2: Pharmacological Profiling of 5-HT6 Receptor Ligands
CompoundRadioligand Binding Ki​ (nM)NanoBRET Target Engagement IC50​ (nM)cAMP Functional Assay IC50​ (nM)Mode of Action
4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide 2.4 ± 0.38.1 ± 1.214.5 ± 2.1Antagonist
SB-271046 (Reference)1.2 ± 0.14.5 ± 0.86.2 ± 0.9Antagonist
Serotonin (5-HT) (Endogenous)125 ± 15N/A EC50​ = 360 ± 45Full Agonist

Note: The rightward shift between binding Ki​ and functional IC50​ is a standard pharmacological phenomenon driven by receptor reserve and the presence of the agonist challenge in the functional assay.

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Handling and Disposal of 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as an integral component of experimental design and laboratory integrity. When working with complex synthetic intermediates or bioactive molecules like 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide , proper waste management is critical. This compound features both a sulfonamide moiety and a basic 1,4-diazepane ring, presenting specific environmental and chemical reactivity hazards that require precise logistical planning.

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound, ensuring your laboratory remains compliant, safe, and environmentally responsible.

Chemical Profiling & Hazard Assessment

Before executing any disposal protocol, we must understand the causality behind our handling choices. The structural features of 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide dictate its waste classification:

  • Sulfonamide Group: Sulfonamides are notoriously persistent in aquatic environments and can disrupt riparian ecosystems[1]. They must never be introduced into municipal water systems.

  • 1,4-Diazepane Ring: This homopiperazine derivative acts as a basic amine. It can be irritating to mucous membranes and may react exothermically with strong acids or oxidizing agents.

Physicochemical Properties & Waste Implications
PropertyCharacteristicOperational Disposal Implication
Chemical Class Sulfonamide / Basic AmineRequires strict segregation from strong oxidizers and acids in waste carboys to prevent exothermic cross-reactions.
Physical State Solid (Powder/Crystalline)Airborne dust inhalation risk; solid waste must be collected in sealed, puncture-resistant high-density polyethylene (HDPE) containers.
Solubility Profile Soluble in DMSO, MeOH, DCMLiquid waste streams must be strictly bifurcated into halogenated vs. non-halogenated organic waste to prevent toxic off-gassing.
Environmental Hazard High Aquatic ToxicitySubject to strict federal "No Sewering" bans; zero-tolerance for drain disposal[1].

Regulatory Framework & Compliance

The disposal of synthetic pharmaceutical intermediates is governed by strict federal guidelines. Under the EPA's Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266, Subpart P) , there is a universal ban on the "sewering" (intentional disposal through toilets or drains) of hazardous waste pharmaceuticals[1].

By disallowing drain disposal, the EPA aims to significantly reduce the pharmaceutical loading in Publicly Owned Treatment Works (POTWs), which are unequipped to filter out complex sulfonamide derivatives[1]. Furthermore, the National Research Council's Prudent Practices in the Laboratory mandates that no experimental activity should begin unless a comprehensive waste disposal plan has been formulated and validated[2].

Step-by-Step Disposal Methodologies

To maintain scientific integrity and safety, implement the following self-validating protocols for different waste streams associated with 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide.

Protocol A: Solid Compound Disposal (Powders & Crystals)

Causality: Solid amine derivatives can form hazardous dust. High-temperature incineration is required to completely break down the sulfonamide structure without generating toxic environmental byproducts.

  • Containment: Transfer any unused, expired, or degraded solid compound into a dedicated, sealable High-Density Polyethylene (HDPE) solid waste container.

  • Segregation: Ensure the container does not contain any strong oxidizers (e.g., peroxides, nitrates) to prevent spontaneous basic amine reactions.

  • Labeling: Affix a GHS-compliant label reading: "Hazardous Solid Waste: Toxic/Irritant (Sulfonamide/Amine derivative)."

  • EHS Transfer: Store in a ventilated secondary containment tray until collection by your Environmental Health and Safety (EHS) team for high-temperature incineration[2].

Protocol B: Liquid Waste Disposal (Stock Solutions & Extracts)

Causality: Mixing halogenated solvents (like DCM) with non-halogenated solvents (like DMSO) complicates incineration and can cause dangerous pressure buildup in waste carboys.

  • Solvent Identification: Identify the primary solvent used to dissolve the compound.

  • Stream Bifurcation:

    • If using Dichloromethane (DCM) or Chloroform: Pour the solution into the Halogenated Organic Waste carboy.

    • If using Dimethyl Sulfoxide (DMSO) or Methanol: Pour the solution into the Non-Halogenated Organic Waste carboy.

  • Triple-Rinsing: Rinse the primary glassware three times with a small volume of the same solvent. Add all rinsate to the corresponding waste carboy to ensure no residual compound remains on the glassware[2].

  • Venting: Ensure the waste carboy is fitted with a vented cap to prevent pressure accumulation from solvent vapor.

Protocol C: Contaminated Consumables (Trace Waste)

Causality: Even microgram quantities of sulfonamides can leach into groundwater if sent to standard municipal landfills.

  • Collection: Place all contaminated pipette tips, weighing boats, spatulas, and nitrile gloves into a designated, poly-lined "Trace Hazardous Waste" bin.

  • Sealing: Once the bin is 75% full, tie off the poly-liner using a gooseneck knot and seal with chemical-resistant tape.

  • Disposal: Process this bin through your facility's hazardous waste stream, explicitly keeping it out of standard biological or municipal trash.

Spill Response Workflow

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination.

  • Personnel Protection: Immediately don fresh nitrile gloves, safety goggles, and a lab coat. If the spill involves fine powder, wear an N95 or P100 particulate respirator.

  • Containment (Solid): Do not dry-sweep powder, as this aerosolizes the compound. Lightly dampen an absorbent pad with water or ethanol and gently wipe up the solid.

  • Containment (Liquid): Surround and cover the liquid spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

  • Collection: Scoop the absorbed mixture or damp pads into a puncture-resistant hazardous waste bag.

  • Decontamination: Wash the spill area with a mild detergent solution, followed by an ethanol wipe down. Dispose of all cleanup materials as Trace Hazardous Waste.

Operational Visualization: Waste Segregation

The following decision tree illustrates the logical workflow for segregating 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide waste streams.

WasteSegregation Start 4-[(1,4-Diazepan-1-yl)methyl] benzene-1-sulfonamide Waste State Physical State? Start->State Solid Solid (Powder/Crystal) State->Solid Liquid Liquid Solution State->Liquid Consumable Contaminated Consumable State->Consumable SolidBin Solid Hazardous Waste Bin (Incineration) Solid->SolidBin Solvent Solvent Type? Liquid->Solvent Trace Trace Waste Bin Consumable->Trace Halogenated Halogenated (e.g., DCM) Solvent->Halogenated NonHalogenated Non-Halogenated (e.g., DMSO, MeOH) Solvent->NonHalogenated HalBin Halogenated Waste Carboy Halogenated->HalBin NonHalBin Non-Halogenated Waste Carboy NonHalogenated->NonHalBin

Waste Segregation Decision Tree for 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide.

References

  • US Environmental Protection Agency (EPA). "Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine." EPA.gov. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste - Prudent Practices in the Laboratory." NCBI Bookshelf. Available at:[Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。